Technical Documentation Center

3-(2,3-Dichlorophenoxy)azetidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,3-Dichlorophenoxy)azetidine hydrochloride
  • CAS: 1955539-70-4

Core Science & Biosynthesis

Foundational

Advanced Profiling of 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride: Structural Rationale, Synthesis, and Therapeutic Applications

Executive Summary As modern drug discovery increasingly prioritizes molecules with a high fraction of sp³ carbons (Fsp³) to improve clinical success rates, conformationally restricted aliphatic rings like azetidines have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly prioritizes molecules with a high fraction of sp³ carbons (Fsp³) to improve clinical success rates, conformationally restricted aliphatic rings like azetidines have emerged as privileged scaffolds. 3-(2,3-Dichlorophenoxy)azetidine hydrochloride (CAS: 1955539-70-4) is a highly versatile building block. By coupling the basic, hydrophilic azetidine core with a lipophilic, metabolically stable 2,3-dichlorophenoxy moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, oxytocin receptor antagonists, and monoamine reuptake inhibitors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling and Structural Rationale

Understanding the baseline properties of 3-(2,3-Dichlorophenoxy)azetidine HCl is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(2,3-Dichlorophenoxy)azetidine hydrochloride
CAS Registry Number 1955539-70-4
Linear Formula C₉H₉Cl₂NO • HCl
Molecular Weight 254.54 g/mol [1]
Physical Form White to off-white crystalline solid
Melting Point 175 - 178 °C
Solubility Soluble in DMSO, Methanol, and Water (as the HCl salt)
Causality in Structural Design

The architectural combination of an azetidine ring with a 2,3-dichlorophenoxy group is not arbitrary; it is a calculated bioisosteric strategy:

  • The Azetidine Core: The four-membered ring acts as a bioisostere for larger, more flexible rings (such as pyrrolidine or piperidine). The ring strain lowers the pKa of the secondary amine compared to acyclic aliphatic amines. This modulates the compound's ionization state at physiological pH, striking an optimal balance between aqueous solubility and membrane permeability.

  • 2,3-Dichloro Substitution: Halogenation at the 2- and 3-positions of the phenoxy ring serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of derived lead compounds. Second, the electron-withdrawing nature of the chlorine atoms alters the electron density of the ether oxygen, reducing its hydrogen-bond acceptor capacity and facilitating blood-brain barrier (BBB) transit.

Mechanistic Role in Drug Design

The 3-(aryloxy)azetidine motif is a proven pharmacophore in several high-value therapeutic areas.

  • Oxytocin Receptor (OTR) Antagonists: Aryloxyazetidines have been successfully utilized to replace biphenyl moieties in OTR antagonists. This bioisosteric replacement significantly improves aqueous solubility while maintaining the necessary lipophilicity for BBB penetration—a critical factor for treating CNS-related disorders and preterm labor [2].

  • Monoamine Reuptake Inhibitors: The spatial arrangement of the aryloxy group relative to the basic amine mimics the pharmacophore of established selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs). The rigid azetidine locks the spatial vector of the amine, often leading to enhanced target selectivity.

  • Anticonvulsant Agents: Derivatives of 3-phenoxyazetidines are direct precursors to 1-azetidinecarboxamides, which exhibit potent antispasmodic and anticonvulsant activities via urea fusion processes[3].

DrugDesign BB 3-(2,3-Dichlorophenoxy)azetidine (Bioisosteric Scaffold) Mod1 N-Alkylation / Acylation (Library Generation) BB->Mod1 Synthetic Derivatization Target1 Oxytocin Receptor (OTR) Antagonists (Preterm Labor / CNS Disorders) Mod1->Target1 Target 1 Target2 Monoamine Transporters (SERT/NET) (Antidepressant / Anxiolytic) Mod1->Target2 Target 2 Prop1 Improved Aqueous Solubility Target1->Prop1 Prop2 Enhanced BBB Penetration Target1->Prop2 Target2->Prop2

Fig 1: Pharmacological application pathway of 3-(2,3-Dichlorophenoxy)azetidine.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(2,3-Dichlorophenoxy)azetidine HCl requires careful consideration of the strained four-membered ring. Standard nucleophilic aromatic substitution (SNAr) is often inefficient unless the aryl ring is highly electron-deficient. Therefore, the Mitsunobu reaction utilizing 1-Boc-3-hydroxyazetidine and 2,3-dichlorophenol is the preferred, high-yielding pathway.

Synthesis A 1-Boc-3-hydroxyazetidine + 2,3-Dichlorophenol B Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) A->B Reagents added C 1-Boc-3-(2,3-dichlorophenoxy)azetidine (Intermediate) B->C Purified via Chromatography D Boc Deprotection (HCl in Dioxane/EtOAc) C->D Acidic Cleavage E 3-(2,3-Dichlorophenoxy)azetidine HCl (Final Product) D->E Precipitation & Filtration

Fig 2: Step-by-step synthetic workflow for 3-(2,3-Dichlorophenoxy)azetidine HCl.

Step-by-Step Protocol

Phase 1: Mitsunobu Etherification

  • Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 2,3-dichlorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical because ambient moisture will prematurely hydrolyze the DIAD reagent, killing the catalytic cycle.

  • Activation: Add triphenylphosphine (PPh₃, 1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Begin dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.2 eq). Causality: Slow addition controls the highly exothermic formation of the betaine intermediate. Rapid addition can lead to localized heating and degradation of the strained azetidine ring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction typically reaches >95% conversion within 4-6 hours upon warming to room temperature.

  • Purification (Self-Validating Step): Concentrate the mixture. Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate from azetidines. Protocol: Pre-triturate the crude mixture in cold diethyl ether. The majority of TPPO will precipitate and can be filtered off before loading the filtrate onto a silica gel column (Hexanes/EtOAc gradient).

Phase 2: Boc Deprotection and Salt Formation

  • Cleavage: Dissolve the purified 1-Boc-3-(2,3-dichlorophenoxy)azetidine in ethyl acetate (EtOAc). Add a solution of 4M HCl in dioxane (5.0 eq).

  • Precipitation: Stir at room temperature for 2 hours. The hydrochloride salt will spontaneously precipitate as a white crystalline solid. Causality: The HCl salt is vastly preferred over the free base. Azetidine free bases are volatile and highly prone to ring-opening polymerization and oxidative degradation during storage.

  • Isolation: Filter the precipitate, wash thoroughly with cold EtOAc to remove residual dioxane, and dry under high vacuum to yield the final product.

Analytical Validation Standards

To ensure the integrity of the building block before deployment in library synthesis, the following analytical suite acts as a self-validating quality control system:

  • LC-MS (ESI+): The expected mass for the free base[M+H]⁺ is m/z 218.0. The presence of the characteristic chlorine isotope pattern (a 9:6:1 intensity ratio for Cl₂) is a definitive validation of structural integrity and confirms that no dechlorination occurred during synthesis.

  • ¹H NMR (DMSO-d₆): Confirm the downfield shift of the azetidine protons (typically >4.0 ppm due to protonation of the amine) and the distinct multiplet splitting of the 2,3-dichlorophenyl protons. The absence of a singlet at ~1.4 ppm confirms complete removal of the Boc protecting group.

  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA gradient) should demonstrate a purity of ≥95% before use in biological assays.

References

  • Brown, A., et al. (2010). "Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters, 20(2), 516-520. Available at:[Link]

  • Welstead Jr., W. J., & Lo, Y. S. (1993). "Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides." U.S. Patent No. 5,183,903A.
Exploratory

Azetidine-based building blocks for medicinal chemistry

The Azetidine Renaissance: Strategic Bioisosterism and Synthetic Access in Medicinal Chemistry[1] Abstract Once relegated to the periphery of drug discovery due to synthetic intractability, azetidine—the four-membered sa...

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine Renaissance: Strategic Bioisosterism and Synthetic Access in Medicinal Chemistry[1]

Abstract

Once relegated to the periphery of drug discovery due to synthetic intractability, azetidine—the four-membered saturated nitrogen heterocycle—has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] This guide analyzes the azetidine ring not merely as a spacer, but as a high-value bioisostere capable of modulating lipophilicity (LogD), metabolic stability, and vector orientation. We provide a technical deep-dive into the physicochemical rationale for azetidine incorporation, detail the strain-release synthetic methodologies that have democratized access, and present field-proven protocols for deploying these building blocks in lead optimization.

The Physicochemical Rationale: Why Azetidines?

In the "Escape from Flatland" era, azetidines offer a distinct advantage over their 5- and 6-membered counterparts (pyrrolidines and piperidines). The core value proposition rests on three pillars: Lipophilic Efficiency (LipE) , Vector Geometry , and Tunable Basicity .

Lipophilicity and Metabolic Stability

Replacing a gem-dimethyl group or a larger saturated ring with an azetidine often results in a lower LogD and improved metabolic stability. The high ring strain (~26 kcal/mol) does not translate to chemical instability under physiological conditions; rather, it often reduces the number of oxidizable C-H bonds compared to a piperidine ring.

  • LogD Lowering: The compact, polar nature of the azetidine ring reduces the overall lipophilicity of the molecule, often improving solubility and reducing non-specific binding.

  • Metabolic Blocking: The 3-position of the azetidine is less prone to CYP450-mediated oxidation than the 3- or 4-positions of pyrrolidine/piperidine, especially when blocked with fluorine (e.g., 3,3-difluoroazetidine).

Vector Manipulation (The "Kite" Geometry)

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, azetidine exists in a puckered conformation. This alters the exit vectors of substituents, allowing substituents at the 3-position to access binding pockets defined by acute angles that larger rings cannot accommodate.

Tunable Basicity (pKa Modulation)

While unsubstituted azetidine is highly basic (pKa ~11.3), the 3-position provides a powerful lever for pKa modulation.

  • 3,3-Difluoroazetidine: The inductive effect of the fluorines lowers the pKa of the ring nitrogen to ~6.5–7.5. This is critical for improving membrane permeability (increasing the neutral fraction at physiological pH) and reducing hERG channel blockage, which is often associated with high-pKa basic amines.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol
pKa (Parent) ~11.3~11.3~11.1
pKa (3,3-F2) ~7.0 (Tunable)~9.5 (3,3-F2)N/A
Dominant Conformation PuckeredEnvelopeChair
Key Advantage Low LogD, Rigid VectorsStandard SpacerHigh Flexibility

Strategic Building Blocks & Drug Precedents

The utility of azetidines is validated by their presence in approved drugs and advanced clinical candidates.

Key Commercial Building Blocks
  • 3-Azetidinone: The "workhorse" for reductive amination to access 3-aminoazetidines.

  • 3,3-Difluoroazetidine Hydrochloride: The standard for pKa modulation.

  • 1-Azabicyclo[1.1.0]butane (ABB): The "spring-loaded" precursor for 3-substituted azetidines via strain-release functionalization.[1][4]

  • Spirocyclic Azetidines: (e.g., 2-oxa-6-azaspiro[3.3]heptane) used to restrict conformation further and explore novel IP space.

Clinical Validation
  • Baricitinib (Olumiant): A JAK1/JAK2 inhibitor for rheumatoid arthritis. The azetidine ring links the cyanomethyl group to the pyrrolo[2,3-d]pyrimidine core, providing a critical vector for the nitrile to interact with the active site.

  • Cobimetinib (Cotellic): A MEK inhibitor.[5] The 3-fluoro-azetidine moiety optimizes solubility and metabolic stability while positioning the iodine atom for a halogen bond.

Bioisostere_Logic Piperidine Piperidine/Pyrrolidine (High LogD, High pKa) Azetidine Azetidine Scaffold (Lower LogD, Rigid) Piperidine->Azetidine Ring Contraction (Bioisosterism) Difluoro 3,3-Difluoroazetidine (pKa ~7.0, Low hERG risk) Azetidine->Difluoro Fluorine Subst. (pKa Modulation) Spiro Spirocyclic Azetidine (Novel IP, 3D Structure) Azetidine->Spiro Complexity Increase (Conformational Lock)

Figure 1: The logic flow of azetidine bioisosterism, moving from standard rings to tuned azetidine scaffolds.

Advanced Synthetic Methodologies

Historically, azetidine synthesis was plagued by low yields and harsh conditions. Two modern approaches have revolutionized access: Strain-Release Functionalization and Photoredox Catalysis .

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

Pioneered by the Baran lab and others, this method utilizes the high strain energy of the bicyclic ABB system (~60 kcal/mol) to drive the formation of 3-substituted azetidines. This is the most "atom-economical" route to 3,3-disubstituted systems.

  • Mechanism: A nucleophile attacks the central bond of the ABB, relieving strain and generating a 3-substituted azetidine anion (or radical), which is then trapped.

  • Scope: Allows for the introduction of aryl, alkyl, thiol, and amine groups at the 3-position.

Photoredox Minisci-Type Reactions

Radical alkylation of protonated azetidines or azetidinones allows for C-H functionalization, often at the 2-position, providing access to chiral derivatives.

Synthesis_Workflow ABB 1-Azabicyclo[1.1.0]butane (ABB) Transition Strain Release Intermediate ABB->Transition Activation Nu Nucleophile (R-MgX, R-SH, Ar-B(OH)2) Nu->Transition Attack Product 3,3-Disubstituted Azetidine Transition->Product Protonation/Trapping

Figure 2: The Strain-Release Functionalization workflow using ABB precursors.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-3-hydroxyazetidine via ABB Strain Release

A robust method for creating quaternary centers at the 3-position.

Materials:

  • 1-Azabicyclo[1.1.0]butane (Sulfonamide protected)

  • Aryl Grignard reagent (ArMgBr)

  • THF (anhydrous)

  • Saturated NH4Cl

Step-by-Step:

  • Preparation: Charge a flame-dried Schlenk flask with the protected ABB (1.0 equiv) and anhydrous THF (0.2 M) under Argon. Cool to 0°C.

  • Addition: Dropwise add the Aryl Grignard reagent (1.2 equiv) over 10 minutes. The strain release is exothermic; control temperature.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Cool to 0°C and quench with saturated NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the 3-aryl-azetidine. Note: If a hydroxy group is desired at the 3-position, an oxidative workup or different starting material (epoxide-like opening) is required. For direct C-C bond formation retaining the amine, the Grignard opens the bridge.

Protocol B: Reductive Amination of N-Boc-3-Azetidinone

The standard route for 3-aminoazetidines.

Materials:

  • N-Boc-3-azetidinone[6][7]

  • Primary/Secondary Amine (R-NH2)

  • Sodium Triacetoxyborohydride (STAB)

  • DCE (Dichloroethane)

  • Acetic Acid

Step-by-Step:

  • Mixing: Dissolve N-Boc-3-azetidinone (1.0 equiv) and the amine (1.1 equiv) in DCE.

  • Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Validation: NMR should show the disappearance of the ketone carbonyl signal (~200 ppm) and the appearance of the methine proton at the 3-position (~3.5-4.0 ppm).

References

  • Baran, P. S., et al. (2016). Strain-Release Amination. Science. Link

  • Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][7][8][9][10][11][12] Link

  • Pfizer Inc. (2018). Discovery of Tofacitinib and Related Azetidine Inhibitors. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine. (2024). Azetidines in Drug Discovery: Building Blocks and Libraries. Link

Sources

Foundational

2,3-Dichlorophenoxy Azetidine Derivatives: Synthesis, Pharmacokinetics, and Medicinal Chemistry Applications

Executive Summary & Structural Rationale The integration of small, strained heterocycles into established pharmacophores represents a paradigm shift in modern drug discovery. Azetidines—four-membered, nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of small, strained heterocycles into established pharmacophores represents a paradigm shift in modern drug discovery. Azetidines—four-membered, nitrogen-containing saturated rings—have emerged as highly valuable motifs due to their unique physicochemical profiles[1]. By introducing a high degree of sp³-character and conformational rigidity, azetidines enable medicinal chemists to explore the "third dimension" of molecular space, breaking away from the flat, planar topologies of traditional aromatic rings[2]. This structural shift drastically improves pharmacokinetic (PK) properties, aqueous solubility, and metabolic stability[1].

When the azetidine scaffold is functionalized with a 2,3-dichlorophenoxy moiety, the resulting derivatives (such as 3-(2,3-dichlorophenoxy)azetidine)[3] become potent building blocks and active pharmaceutical ingredients. The 2,3-dichloro substitution pattern provides critical steric bulk and lipophilicity, which is highly prized in the development of monoamine neurotransmitter reuptake inhibitors[4], diuretic precursors (analogous to ethacrynic acid)[5], and anthelmintic agents like triclabendazole[6][7].

Physicochemical & Pharmacokinetic Profiling

The pharmacological utility of 3-(2,3-dichlorophenoxy)azetidine derivatives is deeply tied to their quantitative physicochemical metrics. The azetidine nitrogen exhibits reduced basicity compared to larger saturated heterocycles (like piperidines), which fine-tunes the overall pharmacokinetic behavior and prevents excessive lysosomal trapping[1].

Below is a summary of the core quantitative data for the foundational scaffold, 3-(2,3-dichlorophenoxy)azetidine hydrochloride, which serves as a baseline for SAR (Structure-Activity Relationship) optimization:

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₉H₉Cl₂NO[8]Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 217.006 Da[8]Optimal for rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration.
Predicted XLogP 2.6[8]Strikes an ideal balance between aqueous solubility and the lipophilicity required for CNS target engagement.
Collision Cross Section (CCS) 132.7 Ų ([M+H]⁺)[8]Indicates a compact, rigid 3D conformation, minimizing entropic penalties upon receptor binding.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and stereochemical integrity, the synthesis of aryloxyazetidines relies on nucleophilic substitution or metal-catalyzed cross-coupling[9][10]. The following protocol details the synthesis of 3-(2,3-dichlorophenoxy)azetidine via a classical Sₙ2 displacement.

Step-by-Step Synthesis Protocol
  • Activation of the Azetidinol:

    • Procedure: Dissolve 1-benzhydryl-3-azetidinol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (Et₃N) and cool to 0 °C. Dropwise, add 1.2 equivalents of methanesulfonyl chloride (MsCl). Stir for 4 hours at room temperature[9].

    • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive electrophile, priming the C3 position for nucleophilic attack.

  • Nucleophilic Substitution (Etherification):

    • Procedure: In a separate flask, dissolve 2,3-dichlorophenol in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C to generate the phenoxide ion[9][11]. Add the mesylated azetidine from Step 1. Heat the mixture to 80 °C for 12 hours.

    • Causality: DMF is chosen as a polar aprotic solvent because it solvates the sodium cation, leaving the phenoxide anion highly nucleophilic. Heating provides the activation energy necessary to overcome the steric hindrance of the azetidine ring.

  • Deprotection:

    • Procedure: Dissolve the resulting 1-benzhydryl-3-(2,3-dichlorophenoxy)azetidine in ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) for 24 hours[9][11]. Filter through Celite and concentrate. (Note: If dehalogenation of the aryl chlorides is observed, an alternative 1-Boc-3-iodoazetidine precursor coupled via CuI/L-proline followed by TFA deprotection is strictly recommended[10]).

    • Validation Check: Analyze the crude product via ¹H-NMR. The disappearance of the bulky benzhydryl multiplet (~7.2-7.4 ppm) and the presence of the intact azetidine ring protons confirm successful deprotection.

Synthesis A 1-Benzhydryl-3-azetidinol B Mesylation (MsCl, Et3N) Activation Step A->B C 1-Benzhydryl-3-mesyloxyazetidine B->C D S_N2 Substitution (2,3-Dichlorophenol, NaH, DMF) C->D E 1-Benzhydryl-3-(2,3-dichlorophenoxy)azetidine D->E F Deprotection (Pd/C, H2 or TFA if Boc-protected) E->F G 3-(2,3-Dichlorophenoxy)azetidine F->G

Caption: Synthetic workflow for 3-(2,3-dichlorophenoxy)azetidine.

Biological Evaluation: Monoamine Reuptake Inhibition

Derivatives of phenoxyazetidines are heavily investigated as modulators of cortical catecholaminergic neurotransmission[4]. To validate the efficacy of a newly synthesized 2,3-dichlorophenoxy azetidine derivative, an in vitro radioligand uptake assay must be performed.

Radioligand Uptake Assay Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing human DAT (Dopamine Transporter), SERT (Serotonin Transporter), or NET (Norepinephrine Transporter) into 96-well plates.

    • Causality: HEK293 cells lack endogenous monoamine transporters, ensuring that any observed reuptake is strictly mediated by the transfected human transporter, thus providing a zero-background validation system.

  • Compound Incubation: Wash cells with a physiological assay buffer (e.g., Krebs-Ringer-HEPES). Add the azetidine derivative in a 10-point concentration gradient (e.g., 0.1 nM to 10 μM) and incubate for 30 minutes at 37 °C.

    • Causality: The 30-minute pre-incubation allows the highly rigid azetidine compound to reach thermodynamic binding equilibrium with the transporter's allosteric or orthosteric sites.

  • Radioligand Introduction: Add 20 nM of [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine to the respective wells. Incubate for exactly 10 minutes.

  • Termination & Quantification: Terminate the assay by rapidly washing the cells three times with ice-cold buffer. Lyse the cells using 0.1 N NaOH and quantify the intracellular radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

MOA Pre Presynaptic Neuron Trans Monoamine Transporter (DAT/SERT/NET) Pre->Trans Reuptake Attempt Syn Synaptic Cleft (Increased Monoamines) Trans->Syn Accumulation Inhib 2,3-Dichlorophenoxy Azetidine (Inhibitor) Inhib->Trans Blocks Transporter Post Postsynaptic Receptor Activation Syn->Post Enhanced Signal Transduction

Caption: Mechanism of monoamine reuptake inhibition by azetidine derivatives.

Conclusion

The 2,3-dichlorophenoxy azetidine scaffold is a masterclass in modern structural optimization. By leveraging the high ring strain and sp³-rich character of the azetidine ring[1], alongside the deep hydrophobic pocket-targeting capabilities of the 2,3-dichlorophenoxy group[5][6], researchers can design highly selective, metabolically stable CNS and systemic therapeutics. Strict adherence to controlled synthetic environments and rigorous in vitro validation ensures the successful translation of these molecules from bench to clinical viability.

References

  • 3-(2,3-Dichlorophenoxy)azetidine | CID 53409170 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Medicinal chemistry: Exploring the third dimension Source: ResearchGate URL:[Link]

  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride (C9H9Cl2NO) - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Ethyl 2-(4-butyryl-2,3-dichlorophenoxy)acetate Source: Pharmaffiliates URL:[Link]

  • A new route to triclabendazole[5-chloro-6-(2,3-dichlorophenoxy)-2-methylthio-1H-benzimidazole] Source: RSC Publishing URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link]

  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission Source: Google Patents URL
  • Synthesis of Aryloxyazetidine Derivatives by CuI/L-Proline Catalyzed Coupling Source: Sci-Hub / Synlett URL:[Link]

  • EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives Source: Google Patents URL

Sources

Exploratory

Bioisosteric Replacement of Pyrrolidine with Azetidine: A Technical Guide

Executive Summary The bioisosteric replacement of the five-membered pyrrolidine ring with the four-membered azetidine ring represents a high-impact strategy in modern medicinal chemistry. This "ring contraction" is not m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of the five-membered pyrrolidine ring with the four-membered azetidine ring represents a high-impact strategy in modern medicinal chemistry. This "ring contraction" is not merely a reduction in molecular weight; it is a precision tool for modulating lipophilicity (LogP/LogD) , basicity (pKa) , and metabolic stability while altering the exit vectors of substituents to fine-tune target engagement.

This guide provides a technical deep-dive into the rationale, synthesis, and application of azetidine bioisosteres. While pyrrolidines are ubiquitous in drug discovery, azetidines offer a distinct chemical space characterized by high ring strain (~25 kcal/mol) and a unique puckered conformation that can resolve liabilities associated with solubility and clearance.

Physicochemical Rationale

The transition from pyrrolidine to azetidine induces sharp changes in physicochemical properties driven by geometric constraints and electronic effects.

Comparative Profiling
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact of Replacement
Ring Strain ~6 kcal/mol~25 kcal/molIncreased reactivity; potential for ring-opening (though kinetically stable in most drugs).
Bond Angles ~109.5° (C-C-C)~90° (C-C-C)Altered hybridization (more p-character in ring bonds, more s-character in exocyclic bonds).
Basicity (pKa) ~11.27 (parent)~11.29 (parent)Comparable , but N-substituted azetidines often show lower pKa due to increased s-character of the N-lone pair orbital.
Lipophilicity (cLogP) HigherLowerReduced LogP (typically -0.5 to -1.0 unit); improved aqueous solubility.
Metabolic Liability

-carbon oxidation
Ring opening /

-oxidation
Improved Stability : Azetidines often block labile

-oxidation sites common in pyrrolidines.
The "S-Character" Effect & Basicity

While the parent amines have similar pKa values, N-functionalized derivatives often diverge. In azetidine, the bond angles (~90°) force the internal ring bonds to adopt higher p-character. Consequently, the exocyclic orbitals (including the nitrogen lone pair) acquire higher s-character .

  • Effect: Electrons in an s-rich orbital are held closer to the nucleus, making them less available for protonation.

  • Result: N-alkyl azetidines are often less basic than their pyrrolidine counterparts, which can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

Visualization: Property Modulation

The following diagram illustrates the multi-dimensional shift when contracting from pyrrolidine to azetidine.

PropertyShift cluster_legend Impact Legend Pyrrolidine Pyrrolidine Scaffold (Standard Baseline) Azetidine Azetidine Scaffold (Bioisostere) Pyrrolidine->Azetidine Ring Contraction Solubility Aqueous Solubility (↑ Increased) Azetidine->Solubility Metabolism Metabolic Stability (Block α-oxidation) Azetidine->Metabolism Vector Exit Vector (Geometry Shift) Azetidine->Vector Lipophilicity Lipophilicity (LogP) (↓ Decreased) Azetidine->Lipophilicity Positive Desirable Trait Neutral Structural Change

Caption: Impact of ring contraction on key medicinal chemistry parameters.

Structural & Conformational Analysis

Puckering vs. Envelope
  • Pyrrolidine: Adopts an "envelope" or "twist" conformation. The energy barrier to pseudorotation is low, allowing the ring to explore multiple shapes to fit a binding pocket.

  • Azetidine: Adopts a puckered conformation (butterfly shape) to relieve torsional strain between eclipsing hydrogens. The barrier to inversion is low, but the ring is significantly more rigid than pyrrolidine.

    • Design Consequence: This rigidity reduces the entropic penalty upon binding if the puckered angle matches the active site requirements.

Exit Vector Alignment

Replacing a pyrrolidine with an azetidine alters the angle of substituents at the 3-position.

  • Pyrrolidine (C3-substituent): Projects at an angle defined by the envelope flap (~109° tetrahedral geometry modified by ring twist).

  • Azetidine (C3-substituent): The C3 carbon is opposite the nitrogen. Substituents here project more linearly relative to the N-C axis compared to the "kinked" projection in pyrrolidine. This is critical for fragment-based drug design (FBDD) where preserving the vector of a pharmacophore is essential.

Synthetic Methodologies

Synthesizing functionalized azetidines is more challenging than pyrrolidines due to the high ring strain. Standard nucleophilic substitutions often fail or require specific conditions to prevent polymerization.

Primary Routes to Azetidines
Method A: Intramolecular Cyclization (The Standard)

The most common route involves the cyclization of


-amino halides or sulfonates.
  • Substrate: 3-amino-1-propanol derivatives.

  • Activation: Convert alcohol to a leaving group (Tosylate, Mesylate, Halide).

  • Cyclization: Heat with a base (e.g.,

    
     or DIPEA).
    
  • Note: Requires dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

Method B: Reduction of

-Lactams

Ideal for accessing 2-substituted or 2,3-disubstituted azetidines.

  • Step 1: [2+2] Cycloaddition (Staudinger synthesis) of an imine and a ketene to form a

    
    -lactam.
    
  • Step 2: Reduction of the carbonyl using

    
     or Alane (
    
    
    
    ).
  • Advantage:[1][2] Establishes stereochemistry early in the lactam formation.

Method C: Photochemical Aza-Paternò-Büchi

A modern approach for highly substituted azetidines.

  • Reaction: [2+2] photocycloaddition of an imine (or oxime) with an alkene.

  • Conditions: UV light (often flow chemistry) to manage the excited state lifetime.

Workflow Visualization

Synthesis GammaAmino γ-Amino Alcohol LG Activate Leaving Group (OTs, ONs, X) GammaAmino->LG Imine Imine + Ketene/Alkene Lactam β-Lactam (2-Azetidinone) Imine->Lactam Staudinger Photochem [2+2] Photocycloaddition (UV Light) Imine->Photochem Aza-Paternò-Büchi Cyclization Intramolecular Cyclization (Base, Heat, Dilution) LG->Cyclization Reduction Reduction (LiAlH4 / AlH3) Lactam->Reduction Azetidine Functionalized Azetidine Cyclization->Azetidine Reduction->Azetidine Photochem->Azetidine

Caption: Three dominant synthetic pathways for accessing azetidine scaffolds.

Case Studies in Drug Development

Cobimetinib (Cotellic)
  • Target: MEK1/2 (Melanoma).[3][4][5]

  • Role of Azetidine: The molecule features a 3-hydroxy-azetidine core.[5]

  • Bioisosteric Insight: The azetidine ring serves as a rigid linker that positions the piperidine moiety correctly within the allosteric pocket. Replacing this with pyrrolidine would likely alter the vector, reducing potency, and potentially increasing lipophilicity (LogP), which could impact the oral bioavailability profile.

Baricitinib (Olumiant)
  • Target: JAK1/2 (Rheumatoid Arthritis).

  • Structure: Contains a 1-ethylsulfonyl-azetidin-3-yl moiety linked to a pyrazole.[2][6]

  • Bioisosteric Insight: The azetidine here acts as a minimal-steric connector. The 4-membered ring minimizes the molecular footprint compared to a 5- or 6-membered ring, maintaining high ligand efficiency (LE). The sulfonyl group on the nitrogen modulates the pKa and metabolic stability.

DDR1/2 Inhibitors (Experimental)
  • Context: In a study optimizing inhaled DDR1/2 inhibitors for pulmonary fibrosis.

  • Evolution: Indoline → Pyrrolidine → Azetidine.

  • Outcome: The pyrrolidine analogs suffered from safety/selectivity issues. Contraction to the azetidine series (Compound 37) maintained nanomolar potency but significantly improved kinase selectivity and the pharmacokinetic profile for lung retention.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-Azetidinone (Key Intermediate)

This protocol describes the oxidation of 1-Boc-3-hydroxyazetidine, a common starting material.

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), DMSO (3.0 eq), Oxalyl Chloride (1.5 eq), Triethylamine (5.0 eq), DCM (solvent).

  • Swern Oxidation Setup:

    • Cool DCM solution of oxalyl chloride to -78°C.

    • Add DMSO dropwise (gas evolution). Stir for 15 min.

    • Add 1-Boc-3-hydroxyazetidine in DCM dropwise. Stir for 30 min at -78°C.

    • Add Triethylamine. Allow to warm to room temperature.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: NMR should show loss of the CH-OH proton and appearance of the ketone carbon (~200 ppm in

    
    ).
    
Protocol 2: Comparative Metabolic Stability Assay

To validate the bioisosteric advantage.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Compounds: Test Azetidine analog vs. Pyrrolidine analog (1 µM final conc).

  • Incubation: 37°C for 0, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: Azetidine analog should show

      
       increase in 
      
      
      
      if
      
      
      -oxidation was the primary clearance mechanism of the pyrrolidine.

References

  • Mykhailiuk, P. K., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. Link

  • Stephens, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • BenchChem Technical Report. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Link

  • Pfizer/Exelixis Publications. (2015). Cobimetinib (Cotellic) Approval Package and Pharmacology Reviews. FDA Access Data. Link

  • Lilly Publications. (2021). Baricitinib for the treatment of atopic dermatitis and rheumatoid arthritis. Journal of Medicinal Chemistry / PubMed. Link

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines. Link

Sources

Protocols & Analytical Methods

Method

Preparation of 3-Aryloxyazetidines from Epichlorohydrin: An Application and Protocol Guide

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in medicinal chemistry. Its unique conformational prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a "privileged" scaffold in medicinal chemistry. Its unique conformational properties, arising from significant ring strain, allow it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets. Specifically, 3-aryloxyazetidines are integral components of numerous pharmacologically active compounds, demonstrating activities ranging from neurotransmitter reuptake inhibition to antimicrobial effects. Their synthesis is therefore a critical endeavor for drug development professionals.

Epichlorohydrin serves as an inexpensive, versatile, and commercially available C3 building block for the construction of the azetidine core. Its bifunctional nature, possessing both an epoxide and a chloromethyl group, allows for a sequential and regioselective introduction of amine and aryloxy functionalities. This guide provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and detailed, field-proven protocols for the preparation of 3-aryloxyazetidines from epichlorohydrin, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Overall Synthetic Strategy

The most common and robust pathway to 3-aryloxyazetidines from epichlorohydrin is a two-stage process. This strategy hinges on the initial construction of a protected azetidin-3-ol intermediate, which is subsequently coupled with a phenol via a Williamson ether synthesis. A protecting group on the azetidine nitrogen is crucial to prevent side reactions and facilitate purification. The benzyl group is often chosen for its relative stability and ease of removal via hydrogenolysis, offering an economical advantage over bulkier groups like the benzhydryl group.[1][2]

The overall transformation can be summarized as follows:

  • Formation of N-Benzyl-azetidin-3-ol: A primary amine (e.g., benzylamine) reacts with epichlorohydrin in a two-step, one-pot sequence. This involves the initial nucleophilic ring-opening of the epoxide by the amine, followed by an base-mediated intramolecular cyclization to form the strained azetidine ring.[2]

  • O-Arylation via Williamson Ether Synthesis: The hydroxyl group of N-benzyl-azetidin-3-ol is deprotonated with a strong base to form an alkoxide. This nucleophile then displaces a leaving group on an aromatic ring (or, more commonly, the alkoxide displaces a pre-activated hydroxyl group on the azetidine) to form the desired aryl ether linkage. A more practical approach involves activating the alcohol on the azetidine (e.g., as a mesylate) followed by nucleophilic substitution with a phenoxide.[3]

Below is a visual representation of the general experimental workflow.

G cluster_0 Stage 1: Azetidin-3-ol Synthesis cluster_1 Stage 2: O-Arylation cluster_2 Optional Final Step A Epichlorohydrin + Benzylamine B Step 1a: Epoxide Ring-Opening (Formation of N-benzyl-1-chloro-3-aminopropan-2-ol) A->B C Step 1b: Intramolecular Cyclization (Base-mediated) B->C D N-Benzyl-azetidin-3-ol C->D E N-Benzyl-azetidin-3-ol + Phenol D->E Intermediate Isolation & Purification F Step 2a: Deprotonation (Phenol -> Phenoxide) OR Activation of Azetidinol (e.g., Mesylation) E->F G Step 2b: Williamson Ether Synthesis (SN2) F->G H N-Benzyl-3-aryloxyazetidine G->H I Deprotection (e.g., Hydrogenolysis) H->I J Final 3-Aryloxyazetidine I->J

Caption: General workflow for the synthesis of 3-aryloxyazetidines.

Mechanistic Insights: A Tale of Strain and Reactivity

Understanding the mechanism is paramount for troubleshooting and optimization. The formation of the four-membered ring is an energetically demanding step due to ring strain, making the choice of reaction conditions critical.[4]

Stage 1: Azetidine Ring Formation
  • Epoxide Ring-Opening: The synthesis begins with the nucleophilic attack of the primary amine (benzylamine) on one of the electrophilic carbons of the epoxide ring of epichlorohydrin. This is a classic SN2 reaction. Steric hindrance dictates that the attack preferentially occurs at the terminal, less-substituted carbon of the epoxide, leading to the formation of an N-substituted 1-chloro-3-aminopropan-2-ol intermediate.

  • Intramolecular Cyclization: The addition of a base (e.g., sodium carbonate, triethylamine) deprotonates the secondary amine, enhancing its nucleophilicity.[1][2] The resulting amide anion then undergoes an intramolecular SN2 reaction, displacing the chloride on the adjacent carbon. This 4-exo-tet cyclization is the ring-forming step and is often the most challenging due to the inherent strain of the azetidine ring.[4] Heating is typically required to overcome the activation energy for this step.[1]

Sources

Application

Reductive amination using 3-(2,3-Dichlorophenoxy)azetidine

Application Note: High-Yield Reductive Amination of 3-(2,3-Dichlorophenoxy)azetidine for Pharmacophore Derivatization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination of 3-(2,3-Dichlorophenoxy)azetidine for Pharmacophore Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

In modern drug discovery, azetidines have emerged as highly valuable structural motifs. Compared to larger saturated nitrogen heterocycles like pyrrolidines and piperidines, the four-membered azetidine ring offers reduced lipophilicity, enhanced metabolic stability, and unique vector geometries for substituents[1]. Specifically, 3-(2,3-Dichlorophenoxy)azetidine [2] is a versatile building block; the 2,3-dichlorophenoxy moiety is a privileged structure frequently utilized to target monoamine transporters and central nervous system (CNS) receptors.

Derivatizing the secondary amine of 3-(2,3-Dichlorophenoxy)azetidine via reductive amination is a robust method to generate diverse tertiary amines for structure-activity relationship (SAR) studies. This guide details an optimized, self-validating protocol using Sodium Triacetoxyborohydride (STAB) .

Causality of Reagent Selection: The reductive amination process involves the condensation of the azetidine with an aldehyde or ketone to form a hemiaminal, which subsequently dehydrates to an electrophilic iminium ion. STAB (


) is the reagent of choice because it exhibits a slower, more controlled reduction rate compared to Sodium Borohydride (

) or Sodium Cyanoborohydride (

). This kinetic preference ensures that the iminium intermediate is reduced rapidly while the starting carbonyl compound remains largely untouched, minimizing the formation of byproduct alcohols and avoiding the severe toxicity associated with cyanoborohydrides[3].

Mechanistic Pathway

MechanisticPathway A Aldehyde/Ketone (Substrate) C Hemiaminal Intermediate A->C + Amine B 3-(2,3-Dichlorophenoxy) azetidine B->C D Iminium Ion (Activated) C->D - H2O (AcOH Cat.) E Tertiary Amine Product D->E NaBH(OAc)3 Reduction

Figure 1: Mechanistic pathway of the reductive amination of 3-(2,3-Dichlorophenoxy)azetidine.

Experimental Protocol: Self-Validating Workflow

This protocol incorporates specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps, acting as a self-validating system.

Materials & Reagents
  • 3-(2,3-Dichlorophenoxy)azetidine (Free base or HCl salt)[4] (1.0 eq)

  • Target Aldehyde or Ketone (1.05 - 1.20 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)[3]

  • 1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, required only if using the HCl salt of the azetidine)

Step-by-Step Methodology

Step 1: Free-Basing and Imine Formation

  • Action: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve 3-(2,3-Dichlorophenoxy)azetidine (1.0 eq) in anhydrous DCE (0.2 M). If utilizing the HCl salt, add DIPEA (1.2 eq) and stir for 10 minutes. Add the target aldehyde/ketone (1.05 eq) followed by glacial AcOH (1.0 eq).
    
  • Causality: DCE is the preferred solvent for STAB-mediated reductive aminations as it provides optimal solubility for the boron complexes and maximizes the reaction rate[5]. AcOH acts as a Brønsted acid catalyst, accelerating hemiaminal dehydration to the iminium ion. This is particularly critical when reacting with sterically hindered ketones.

  • IPC (Self-Validation): Stir for 30–60 minutes. Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The mass of the starting azetidine (

    
    
    
    
    
    ) should diminish, replaced by the iminium/hemiaminal mass or a distinct shift in chromatographic retention time.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours depending on the substrate.

  • Causality: Portion-wise addition at 0 °C mitigates any exothermic spikes that could degrade the transient iminium intermediate. STAB delivers a hydride specifically to the activated iminium carbon, bypassing the less electrophilic carbonyl carbon of the starting material[6].

  • IPC (Self-Validation): Monitor reaction progress via TLC (e.g., 9:1 DCM:MeOH). Stain the TLC plate with Ninhydrin and apply heat. The secondary amine (starting azetidine) will appear as a distinct colored spot. The complete disappearance of this spot confirms exhaustive conversion to the tertiary amine, which does not stain strongly with Ninhydrin.

Step 3: Quench and Biphasic Workup

  • Action: Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to the reaction solvent). Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Causality:

    
     neutralizes the acetic acid and decomposes any unreacted STAB and boron-amine complexes, preventing downstream side reactions or streaking during chromatography. Vigorous stirring ensures complete biphasic mixing for efficient boron destruction.
    

Step 4: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient containing 1%

    
    ) or preparative HPLC.
    
  • Causality: The addition of 1% Triethylamine (

    
    ) to the eluent prevents the basic tertiary amine product from irreversibly binding to the acidic silanol groups on the silica gel, ensuring sharp peaks and high recovery yields.
    

Data Presentation: Optimization Parameters

The following table summarizes the quantitative optimization data for the reductive amination of azetidines, demonstrating the superiority of the STAB/DCE system.

EntrySolventReducing AgentAdditiveTime (h)ChemoselectivityYield (%)
1MeOH

None4Low (Alcohol byproduct)42%
2MeOH

AcOH (1 eq)12Moderate68%
3THF

AcOH (1 eq)12High75%
4 DCE

AcOH (1 eq) 4 Excellent >90%

Table 1: Comparative efficiency of reducing agents and solvents in the reductive amination of secondary azetidines. DCE combined with STAB provides the optimal balance of kinetics and chemoselectivity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bott, T. M., & West, F. G. (2012). "Preparation and synthetic applications of azetidines." Heterocycles, 84(1), 227-268.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53409170, 3-(2,3-Dichlorophenoxy)azetidine." PubChem.

Sources

Method

Introduction: The Azetidine Scaffold and the Hydrochloride Challenge

An Application Guide to the N-Alkylation of Azetidine Hydrochloride Salts For Researchers, Scientists, and Drug Development Professionals Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recogn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of Azetidine Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique structural properties—a combination of high ring strain (approx. 25.4 kcal/mol), three-dimensionality, and metabolic stability—make them highly attractive for designing novel therapeutic agents.[1][2] Azetidine motifs are found in several FDA-approved drugs, where they can enhance potency, selectivity, and pharmacokinetic profiles.[1]

In practice, azetidines are often supplied and handled as hydrochloride salts for improved stability and ease of handling. However, this salt form presents a fundamental chemical challenge for synthetic chemists: the nitrogen atom is protonated, rendering it non-nucleophilic and incapable of participating in N-alkylation reactions. Therefore, the first and most critical step in any N-alkylation procedure is the in-situ liberation of the free azetidine base. This guide provides a detailed overview of the core principles and robust protocols for the successful N-alkylation of azetidine hydrochloride salts.

Core Principle: The Deprotonation-Alkylation Cascade

The N-alkylation of an azetidine hydrochloride salt is a two-stage process that must occur in the same reaction vessel.

  • Deprotonation: A base is required to abstract the acidic proton from the azetidinium cation, neutralizing the hydrochloride salt and generating the free, nucleophilic secondary amine.

  • Nucleophilic Attack: The liberated lone pair on the azetidine nitrogen can then attack an electrophile (such as an alkyl halide) or a carbonyl compound (in reductive aminations) to form the new carbon-nitrogen bond.

The choice of base is critical; it must be strong enough to deprotonate the azetidinium salt (pKa typically around 10-11) but should ideally be non-nucleophilic to avoid competing with the azetidine in reacting with the alkylating agent.

Caption: The fundamental two-stage process for alkylating azetidine salts.

Method 1: Direct N-Alkylation with Alkyl Halides

This is the most classic approach, relying on a direct S_N2 reaction between the free azetidine and an alkyl halide (or other electrophiles like tosylates or mesylates). The primary challenge with this method is controlling over-alkylation, where the desired tertiary amine product reacts further to form an undesired quaternary ammonium salt.[3]

Experimental Protocol 1A: General Procedure for Direct Alkylation
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the azetidine hydrochloride salt (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or DCM, see Table 1). Add the base (1.5 - 2.5 eq). Stir the suspension vigorously at room temperature for 15-30 minutes to ensure formation of the free amine.

  • Electrophile Addition: Add the alkyl halide (1.0 - 1.2 eq) to the suspension. The addition can be done dropwise if the reaction is expected to be highly exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C or higher, depending on the reactivity of the halide).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitate (the base's hydrochloride salt) is present, it can be removed by filtration. The filtrate is then typically quenched with water or a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated azetidine.[4]

Data Presentation: Parameters for Direct Alkylation
ParameterCommon Reagents/ConditionsRationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAK₂CO₃ is a cost-effective and commonly used inorganic base. Cs₂CO₃ or CsOH can be more effective for less reactive halides due to higher solubility and basicity, often leading to selective mono-alkylation.[5][6] Et₃N (Triethylamine) and DIPEA (Diisopropylethylamine) are organic bases that also act as acid scavengers; DIPEA is bulkier and less nucleophilic, which can be advantageous.
Solvent ACN, DMF, DMSO, DCMAcetonitrile (ACN) is an excellent polar aprotic solvent with a convenient boiling point and is relatively easy to remove. DMF and DMSO are used for less reactive electrophiles that require higher temperatures.[7] Dichloromethane (DCM) is suitable for reactions that proceed at or below room temperature.
Electrophile R-I, R-Br, R-Cl, R-OTsReactivity order is I > Br > OTs > Cl . Iodides are the most reactive but may be less stable or more expensive. Bromides often offer a good balance of reactivity and stability.[8]
Temperature 25 °C to 100 °CStart at room temperature for reactive electrophiles (e.g., benzyl or allyl halides). Increase temperature for less reactive ones (e.g., primary alkyl chlorides).

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and highly reliable alternative to direct alkylation. It proceeds by the reaction of the free azetidine with an aldehyde or ketone to form an intermediate azetidinium ion, which is then reduced in situ by a mild hydride reagent. This method inherently avoids the problem of over-alkylation, as the tertiary amine product is not reactive under the conditions.

Experimental Protocol 2A: General Procedure for Reductive Amination
  • Reagent Preparation: To a round-bottom flask, add the azetidine hydrochloride salt (1.0 eq) and the aldehyde or ketone (1.1 - 1.3 eq).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Add a non-nucleophilic organic base such as Triethylamine (Et₃N, 1.1 eq) to liberate the free amine. Stir for 10-15 minutes.

  • Imine/Iminium Formation: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate, though it is not always necessary.[4] Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 10-15 minutes. A slight effervescence may be observed.

  • Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Follow steps 7 and 8 as described in Protocol 1A.

Data Presentation: Parameters for Reductive Amination
ParameterCommon Reagents/ConditionsRationale & Expert Insights
Reducing Agent NaBH(OAc)₃Sodium Triacetoxyborohydride is the reagent of choice. It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes and ketones, preventing reduction of the starting carbonyl.[4]
Solvent DCM, DCE, THF, MeOHDCM and DCE (1,2-dichloroethane) are the most common solvents. Methanol (MeOH) can also be used, but may require a different reducing agent like NaBH₃CN, as NaBH(OAc)₃ can react with it.
Catalyst Acetic Acid (catalytic)A small amount of acid can catalyze the dehydration step required to form the iminium ion, accelerating the reaction rate.
Temperature 0 °C to 25 °CThe reaction is almost always performed at room temperature due to the high efficiency of the reagents.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise due to the unique reactivity of the azetidine ring.[9]

Troubleshooting_Workflow start Reaction Issue Identified low_conversion Low or No Conversion start->low_conversion over_alkylation Over-alkylation Observed (Quaternary Salt) start->over_alkylation ring_opening Ring-Opening Byproduct start->ring_opening sol_base Increase Base Strength (e.g., K₂CO₃ → Cs₂CO₃) low_conversion->sol_base sol_temp Increase Temperature or Switch to DMF/DMSO low_conversion->sol_temp sol_halide Use More Reactive Halide (e.g., R-Cl → R-Br/R-I) low_conversion->sol_halide sol_reductive Switch to Reductive Amination Protocol over_alkylation->sol_reductive sol_addition Use Slow Addition of Alkylating Agent (1.0 eq) over_alkylation->sol_addition sol_monitor Monitor Closely by LC-MS and Stop at Full Conversion over_alkylation->sol_monitor sol_mild Use Milder Conditions (Lower Temperature) ring_opening->sol_mild sol_protect Consider N-Protecting Group Strategy for Multi-Step Routes ring_opening->sol_protect sol_base_choice Avoid Strongly Nucleophilic Bases/Additives ring_opening->sol_base_choice

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Singh, G., & Singh, M. S. (2017). Chapter One - Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 1–90). Elsevier.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wessjohann, L. A., & Wild, H. (1997). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Feula, A. (2012).
  • Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Journal of Organic Chemistry, 88(9), 5944–5961.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Asymmetric Synthesis. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. BenchChem.
  • ACS Green Chemistry Institute. (n.d.).
  • Sharma, A., & Verma, D. K. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Bera, S., Modak, A., & Patra, T. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9109–9113.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
  • Kumar, A., & Akamanchi, K. G. (2014). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.

Sources

Application

The Azetidine Advantage: Harnessing 3-(2,3-Dichlorophenoxy)azetidine in Modern Fragment-Based Drug Discovery

Introduction: Beyond Flatland - The Strategic Value of Saturated Heterocycles In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flatland - The Strategic Value of Saturated Heterocycles

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a paramount objective. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, championing the use of small, low-complexity molecules to explore the chemical space of a biological target.[1][2][3] Within this framework, the judicious selection of fragments is critical to the success of a screening campaign. While aromatic and flat-ring systems have been a mainstay, the strategic incorporation of three-dimensional scaffolds, such as saturated heterocycles, is gaining significant traction.

Azetidines, four-membered nitrogen-containing heterocycles, are particularly noteworthy in this regard.[4] Their inherent ring strain and non-planar geometry offer a unique conformational rigidity that can pre-organize appended functionalities for optimal target engagement.[5] This can lead to improvements in metabolic stability, aqueous solubility, and overall pharmacokinetic profiles of lead compounds.[6] This guide focuses on a specific, yet versatile azetidine-containing fragment: 3-(2,3-Dichlorophenoxy)azetidine . The combination of the conformationally constrained azetidine ring with the electronically distinct 2,3-dichlorophenoxy moiety presents a compelling starting point for the generation of novel, high-quality lead compounds.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, characterization, and strategic application of 3-(2,3-dichlorophenoxy)azetidine in FBDD workflows.

Physicochemical Properties of 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride

A foundational understanding of a fragment's physicochemical properties is essential for its effective use in drug discovery. The hydrochloride salt of 3-(2,3-dichlorophenoxy)azetidine is a common form for handling and initial screening.

PropertyValueSource
Molecular FormulaC₉H₁₀Cl₃NO[7]
Molecular Weight254.54 g/mol [7]
Physical FormSolid/Powder[7]
Melting Point175-178 °C[7]
Purity≥95%
InChI KeyIIAWKYQYYHWJGO-UHFFFAOYSA-N[7]
Predicted XlogP2.6[8]

Synthesis and Characterization: A Practical Guide

A reliable and scalable synthetic route is paramount for the utility of any fragment in a drug discovery campaign. While a specific protocol for 3-(2,3-dichlorophenoxy)azetidine is not extensively documented, a robust synthesis can be adapted from established methods for analogous 3-phenoxyazetidines.[9] The following protocol outlines a well-precedented approach.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation (Optional) A 1-Benzhydryl-3-azetidinol B 1-Benzhydryl-3-mesyloxyazetidine A->B MsCl, Et3N DCM, 0°C to rt E 1-Benzhydryl-3-(2,3-dichlorophenoxy)azetidine B->E DMF, 80°C C 2,3-Dichlorophenol D Sodium 2,3-dichlorophenoxide C->D NaH, DMF, 0°C to rt D->E F 3-(2,3-Dichlorophenoxy)azetidine E->F Pd/C, H2 Ethyl Acetate, rt G 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride F->G HCl in Et2O

Caption: Proposed synthetic route for 3-(2,3-dichlorophenoxy)azetidine.

Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-mesyloxyazetidine

  • To a solution of 1-benzhydryl-3-azetidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Benzhydryl-3-(2,3-dichlorophenoxy)azetidine

  • In a separate flask, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • Add a solution of 2,3-dichlorophenol (1.2 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until the cessation of hydrogen gas evolution.

  • Add a solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF to the sodium phenoxide solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-(2,3-Dichlorophenoxy)azetidine (Deprotection)

  • Dissolve 1-benzhydryl-3-(2,3-dichlorophenoxy)azetidine (1.0 eq) in ethyl acetate.

  • Add 10% palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) and stir vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 3-(2,3-dichlorophenoxy)azetidine.

Step 4: Formation of the Hydrochloride Salt (Optional)

  • Dissolve the free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(2,3-dichlorophenoxy)azetidine hydrochloride.[7]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the azetidine ring protons (typically in the range of 3.5-5.0 ppm), and aromatic protons of the dichlorophenyl ring (typically in the range of 7.0-7.5 ppm). The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the carbon atoms of the azetidine ring and the dichlorophenyl ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound.
Purity (HPLC) A single major peak indicating a high degree of purity (typically >95%).

Application in Fragment-Based Drug Discovery

The 3-(2,3-dichlorophenoxy)azetidine fragment is an excellent candidate for inclusion in a fragment library.[6] Its properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]

FBDD_Workflow A Fragment Library Construction (Inclusion of 3-(2,3-Dichlorophenoxy)azetidine) B Biophysical Screening (NMR, SPR, X-ray Crystallography) A->B C Hit Identification B->C D Hit Validation C->D E Structure-Activity Relationship (SAR) by NMR/X-ray D->E F Lead Optimization (Fragment Growing, Linking, or Merging) E->F G Lead Candidate F->G

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocol 1: NMR-Based Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[10] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust.[11][12]

Materials:

  • ¹⁵N-labeled target protein (20-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl, 5% D₂O).

  • Stock solution of 3-(2,3-dichlorophenoxy)azetidine hydrochloride in d₆-DMSO.

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a sample of the ¹⁵N-labeled target protein at the desired concentration in the NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of the 3-(2,3-dichlorophenoxy)azetidine stock solution to the protein sample to achieve a final fragment concentration in the range of 100 µM to 1 mM (typically a 10- to 100-fold molar excess over the protein). Ensure the final DMSO concentration is kept low (e.g., <1%) and consistent across all samples.

  • Acquire Spectrum with Fragment: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition indicate binding. The magnitude of the CSPs can provide information about the binding site and, with titration experiments, the dissociation constant (Kd).

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free biophysical technique that can provide real-time kinetic and affinity data for fragment-protein interactions.[13][14]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Analyte Preparation: Prepare a series of dilutions of the 3-(2,3-dichlorophenoxy)azetidine fragment in the running buffer. It is crucial to match the DMSO concentration in the analyte solutions to that of the running buffer to minimize bulk refractive index effects.[13]

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. A reference flow cell (without immobilized protein or with an irrelevant protein) should be used for background subtraction.

  • Data Analysis: Monitor the change in response units (RU) over time. A concentration-dependent increase in the binding signal indicates an interaction. The equilibrium binding response can be plotted against the fragment concentration to determine the dissociation constant (Kd).

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[15][16]

Materials:

  • Crystals of the target protein.

  • Soaking solution containing a high concentration of 3-(2,3-dichlorophenoxy)azetidine (typically 1-50 mM).

  • Cryoprotectant.

  • X-ray diffraction source (synchrotron or in-house).

Procedure:

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal into a solution containing the 3-(2,3-dichlorophenoxy)azetidine fragment and allow it to soak for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-cooling: Briefly transfer the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the X-ray beamline and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement with the known apo-protein structure.

  • Model Building and Refinement: Build the fragment into the observed electron density in the active site and refine the structure. The resulting model will reveal the precise binding mode and key interactions between the fragment and the protein.

Potential Biological Significance and Structure-Activity Relationships (SAR)

While direct biological data for 3-(2,3-dichlorophenoxy)azetidine is not widely published, the constituent moieties suggest several avenues for biological activity.

  • Dichlorophenoxy Moiety: The dichlorophenyl group is a common feature in many biologically active compounds. For instance, dichlorophenoxyacetic acid derivatives are known herbicides, and other dichlorophenyl-containing molecules exhibit a range of activities, including anti-proliferative and topoisomerase inhibitory effects.[17][18][19] The substitution pattern on the phenyl ring is critical for activity and selectivity.

  • Phenoxyacetamide Analogues: Related phenoxyacetamide compounds have been identified as potent and selective inhibitors of monoamine oxidases (MAOs), which are important targets for antidepressant drugs.[20][21]

  • Phenothiazine Derivatives: While structurally distinct, the broader class of phenoxy-containing compounds includes phenothiazine derivatives, which have been investigated as histone deacetylase (HDAC) inhibitors for neurological diseases.[22]

The combination of the dichlorophenoxy group with the rigid azetidine scaffold provides a unique three-dimensional presentation of these potentially active pharmacophores. The azetidine nitrogen also serves as a convenient vector for further chemical elaboration in fragment growing or linking strategies.

Conclusion

3-(2,3-Dichlorophenoxy)azetidine is a valuable and strategically designed fragment for modern drug discovery. Its unique combination of a three-dimensional azetidine core and an electronically distinct dichlorophenoxy group offers a compelling starting point for the development of novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and application of this fragment in FBDD campaigns. By leveraging the power of biophysical techniques such as NMR, SPR, and X-ray crystallography, researchers can effectively identify and validate hits, and the resulting structural insights will pave the way for the rational design of next-generation lead compounds.

References

  • A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • Percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid: structure-activity relationship. PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed. [Link]

  • Surface plasmon resonance1. Biacore. [Link]

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed. [Link]

  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. [Link]

  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride (C9H9Cl2NO). PubChemLite. [Link]

  • Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. PMC. [Link]

  • Library Design Strategies to Accelerate Fragment-Based Drug Discovery. Angewandte Chemie. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]

  • 3-(2-Methylpropyl)azetidine Properties. EPA. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Proteins, X-ray crystal structures, and how to get them. Medicines Discovery Catapult. [Link]

  • Fragment library design. Stanford Medicine. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Fragment-based drug discovery: A graphical review. PMC. [Link]

  • Synthesis of phenoxyacetic acid derivatives.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Case Studies in Structure-Based Designs. Drug Design Org. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. DergiPark. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. MDPI. [Link]

Sources

Method

Application Note: A Practical Guide to Determining the Aqueous and DMSO Solubility of 3-(2,3-Dichlorophenoxy)azetidine HCl for Preclinical Research

Introduction The journey of a drug candidate from discovery to clinical application is critically dependent on its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter influ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a drug candidate from discovery to clinical application is critically dependent on its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and the reliability of in vitro bioassay data.[1][2] Poor aqueous solubility, a common challenge in modern drug discovery, can lead to low bioavailability and erratic dose-exposure relationships, ultimately stalling the development of otherwise promising therapeutic agents.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately determine the solubility of 3-(2,3-Dichlorophenoxy)azetidine HCl. This molecule, featuring a dichlorophenoxy moiety linked to an azetidine ring, represents a class of compounds with potential interest in medicinal chemistry. Given the absence of extensive public solubility data for this specific molecule[4], this guide establishes the essential protocols for its characterization.

We will explore both the underlying theory and the practical execution of two distinct, yet complementary, solubility assessments:

  • Kinetic Solubility: A high-throughput method ideal for early-stage discovery, which measures the concentration at which a compound precipitates from an aqueous buffer following dilution from a Dimethyl Sulfoxide (DMSO) stock.[5][6]

  • Thermodynamic Solubility: The "gold standard" equilibrium measurement, which defines the true saturation point of a compound in a given solvent and is crucial for late-stage preclinical development and formulation.[7][8]

By following these self-validating protocols, researchers can generate robust and reliable solubility data, enabling informed decisions in lead optimization, formulation strategy, and overall project progression.

Compound Properties & Theoretical Framework

A rational approach to solubility determination begins with an understanding of the compound's structure and the nature of the solvents involved.

2.1. Physicochemical Properties of 3-(2,3-Dichlorophenoxy)azetidine HCl

PropertyValueSource
Chemical Formula C₉H₉Cl₂NO · HCl-
Molecular Weight 254.54 g/mol
CAS Number 1955539-70-4
Physical Form Solid, Powder[9]
Predicted XlogP 2.6[4]

2.2. The Significance of the HCl Salt Form 3-(2,3-Dichlorophenoxy)azetidine HCl is the hydrochloride salt of a parent molecule containing a basic azetidine nitrogen. Salt formation with a strong acid like HCl is a common and effective strategy to enhance the aqueous solubility of basic drug candidates.[10][11][12] The salt form readily dissociates in water, creating charged species that are typically more soluble in aqueous environments than their uncharged (free base) counterparts.[13][14]

This has a critical implication: the aqueous solubility of this compound will be pH-dependent. In acidic environments (e.g., gastric fluid, pH 1.2-2.5), the azetidine nitrogen will be fully protonated, maximizing solubility. As the pH increases towards neutral and alkaline conditions, the equilibrium will shift towards the less soluble, uncharged free base, potentially leading to precipitation. Therefore, measuring solubility across a range of physiologically relevant pH values is essential.[7]

2.3. The Role of DMSO in Solubility Assays Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent prized in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds.[15][16] It is the standard solvent for creating high-concentration stock solutions for compound libraries used in high-throughput screening.[17][18]

However, its use requires careful consideration:

  • Supersaturation: When a compound-rich DMSO stock is diluted into an aqueous buffer, it can create a temporary, supersaturated state where the compound's concentration exceeds its true thermodynamic solubility.[8] The kinetic solubility measurement captures the point at which this metastable solution collapses and precipitation occurs.[7]

  • Co-solvent Effect: Even at low final concentrations (typically <1%), DMSO can act as a co-solvent, potentially increasing the apparent aqueous solubility of a compound compared to its solubility in buffer alone.[19][20]

  • Precipitation Risk: The "crash-out" of a compound upon dilution is a major concern, as precipitates can lead to false positives or negatives in biological assays.[17][18]

Understanding these factors is key to interpreting the data generated from the following protocols correctly.

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, including the use of appropriate controls and validated analytical methods, will ensure data integrity.

3.1. Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This method is designed for rapid assessment and is suitable for comparing multiple compounds in early-stage discovery. It measures the solubility of a compound after being introduced to an aqueous medium from a DMSO stock solution.

Materials:

  • 3-(2,3-Dichlorophenoxy)azetidine HCl

  • Anhydrous DMSO (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen Solubility filter plate)[19]

  • 96-well collection plates

  • Validated LC-MS/MS or HPLC-UV analytical method

Procedure:

  • Prepare High-Concentration Stock: Accurately weigh and dissolve 3-(2,3-Dichlorophenoxy)azetidine HCl in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution, using gentle warming (37°C) or brief sonication if necessary.[18]

  • Add to Aqueous Buffer: Add 10 µL of the 10 mM DMSO stock solution to 190 µL of PBS (pH 7.4) in each well of a 96-well filter plate. This results in a final theoretical concentration of 500 µM in 5% DMSO.[19] Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to occur and reach a metastable equilibrium.[19]

  • Separation: Place the filter plate on top of a 96-well collection plate. Apply a vacuum to filter the solution, separating the soluble fraction (filtrate) from any precipitate. Alternatively, centrifuge the plate and carefully collect the supernatant.

  • Analysis: Analyze the concentration of the compound in the filtrate/supernatant using a pre-validated analytical method (LC-MS/MS is preferred for its specificity and sensitivity).[21]

  • Calculation: The measured concentration is the kinetic solubility value.

Kinetic_Solubility_Workflow Fig 1. Kinetic Solubility Experimental Workflow. A Prepare 10 mM Stock in 100% DMSO B Add 10 µL Stock to 190 µL PBS (pH 7.4) in 96-well Plate A->B C Equilibrate (1.5-2h, Shaking) B->C D Separate Precipitate (Vacuum Filtration or Centrifugation) C->D E Analyze Soluble Fraction (LC-MS/MS) D->E F Result: Kinetic Solubility (µM) E->F

Caption: Fig 1. Kinetic Solubility Experimental Workflow.

3.2. Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This is the definitive "shake-flask" method, which measures the true equilibrium solubility of the solid compound.[22] It is more resource-intensive but provides the most accurate and formulation-relevant data.

Materials:

  • 3-(2,3-Dichlorophenoxy)azetidine HCl (solid powder)

  • Solvents: Deionized Water, 0.1 N HCl (pH ~1.2), PBS (pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (low-binding, e.g., PVDF)

  • Validated LC-MS/MS or HPLC-UV analytical method

  • Calibrated pH meter

Procedure:

  • Add Excess Solid: Add an excess amount of solid 3-(2,3-Dichlorophenoxy)azetidine HCl to a vial containing a known volume (e.g., 1-2 mL) of the selected solvent. A visible amount of undissolved solid must remain to ensure saturation.[23]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator for 24-72 hours. The extended time is crucial to ensure that the solution reaches equilibrium and that any potential transformations to a more stable, less soluble polymorphic form can occur.[7][8]

  • Sample Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining microscopic particles. Discard the first few drops to avoid artifacts from filter binding.

  • pH Measurement: Measure the pH of the final saturated solution, as it may differ from the starting buffer pH.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the compound using a validated analytical method.

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vial and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm if the solid form has changed during the experiment.[7]

Thermodynamic_Solubility_Workflow Fig 2. Thermodynamic Solubility Experimental Workflow. A Add Excess Solid Compound to Aqueous Buffer B Equilibrate (24-72h, Shaking at constant T) A->B C Separate Solid (Centrifugation + Filtration) B->C G Analyze Residual Solid (Optional - XRPD/DSC) B->G D Analyze Soluble Fraction (LC-MS/MS) C->D E Measure Final pH of Saturated Solution C->E F Result: Thermodynamic Solubility (µg/mL) D->F E->F

Caption: Fig 2. Thermodynamic Solubility Experimental Workflow.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different conditions.

Table 1: Solubility Data for 3-(2,3-Dichlorophenoxy)azetidine HCl

MethodSolvent SystemFinal pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (5% DMSO)7.425Experimental ValueCalculated Value
ThermodynamicDeionized WaterMeasured Value25Experimental ValueCalculated Value
Thermodynamic0.1 N HClMeasured Value25Experimental ValueCalculated Value
ThermodynamicPBSMeasured Value25Experimental ValueCalculated Value

Interpretation:

  • Kinetic vs. Thermodynamic: It is common for the kinetic solubility value to be significantly higher than the thermodynamic value at the same pH.[24] This discrepancy is attributed to the formation of a supersaturated solution in the kinetic assay.[8] The thermodynamic value represents the true equilibrium and is more relevant for predicting in vivo dissolution behavior.[1]

  • Effect of pH: For this HCl salt, the thermodynamic solubility is expected to be highest in 0.1 N HCl and lowest in PBS pH 7.4. This data is crucial for predicting how the drug will behave as it transitions from the acidic stomach to the neutral intestine.[7]

Expert Insights & Troubleshooting

  • Causality of Method Choice: Kinetic assays are used in early discovery to quickly rank-order large numbers of compounds for "developability," while the more rigorous thermodynamic assay is reserved for lead candidates to generate definitive data for formulation development.[2][5]

  • Self-Validation: A protocol is self-validating when it includes controls and checks. For example, analyzing the remaining solid phase after a thermodynamic experiment confirms whether you are measuring the solubility of the starting material or a different, more stable polymorph that formed during the experiment.[7]

  • Troubleshooting Low Recovery: If measured concentrations are unexpectedly low, consider non-specific binding of the compound to plates or filters. Pre-conditioning materials or using low-binding plastics can mitigate this.

  • DMSO Quality: DMSO is hygroscopic and readily absorbs water from the atmosphere.[18] Use anhydrous DMSO and store stock solutions in tightly sealed containers at -20°C to maintain integrity. Water contamination can significantly decrease the solubility of compounds in DMSO.[25]

  • Common Ion Effect: While less common in typical buffers, be aware that high concentrations of chloride ions from sources other than the drug itself could slightly suppress the solubility of the HCl salt.[10]

Conclusion

Determining the solubility of 3-(2,3-Dichlorophenoxy)azetidine HCl is not a single measurement but a systematic investigation. By employing both kinetic and thermodynamic protocols across physiologically relevant pH ranges, researchers can build a comprehensive solubility profile. This profile is indispensable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately increasing the probability of success for this and other novel drug candidates.

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride | 1955539-70-4. Sigma-Aldrich.
  • Dimethyl sulfoxide. Wikipedia.
  • 3-(2,3-Dichlorophenoxy)azetidine hydrochloride | 1955539-70-4. Sigma-Aldrich.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Kinetic versus thermodynamic solubility tempt
  • MultiScreen Solubility Filter Pl
  • Dimethyl Sulfoxide (DMSO)
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Why salt formation of weak acid increases the drug solubility?
  • Why do so many medic
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Aqueous Solubility Assay. Enamine.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Optimizing drug Solubility for enhanced oral formul
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm (RSC Publishing).
  • 3-(2,3-dichlorophenoxy)azetidine hydrochloride (C9H9Cl2NO). PubChemLite.
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
  • Samples in DMSO: What an end user needs to know.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Azetidine and 2-Azetidinone Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights Azetidines and their carbonyl derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

Azetidines and their carbonyl derivatives, 2-azetidinones (


-lactams), are highly strained four-membered nitrogenous heterocycles that serve as the structural backbone for numerous biologically active compounds, including penicillins, cephalosporins, and novel enzyme inhibitors[1][2].

Historically, the synthesis of these strained rings via conventional thermal heating has been plagued by prolonged reaction times (often 5 to 14 hours), harsh reaction conditions, and poor yields due to the high thermodynamic penalty of four-membered ring closure[3].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Transitioning from convective heating (oil baths) to microwave irradiation fundamentally alters the reaction kinetics. Microwaves couple directly with the dipoles of polar molecules (such as solvents like DMF or DMSO, and the reagents themselves), causing rapid molecular friction and volumetric heating. This dielectric heating precisely targets the reaction mixture, stabilizing the polarized transition states required for cyclization. Consequently, the activation energy barrier is rapidly overcome, accelerating reactions like the Staudinger[2+2] cycloaddition from several hours to mere minutes while drastically reducing the formation of undesirable side products[1].

Process Visualization

The following workflow illustrates the generalized closed-loop system for the microwave-assisted synthesis of azetidine derivatives, emphasizing the transition from preparation to dielectric irradiation and in-situ validation.

MW_Azetidine_Synthesis Start 1. Precursor Assembly (Amines, Imines, Sulfates) MW_Setup 2. Reactor Configuration (Vessel Sealing, Polar Solvent) Start->MW_Setup Irradiation 3. Microwave Irradiation (Direct Dielectric Heating) MW_Setup->Irradiation Monitoring 4. In-situ Monitoring (Pressure, Temp, TLC) Irradiation->Monitoring Monitoring->Irradiation Adjust Power/Time Workup 5. Quenching & Workup (Extraction, Recrystallization) Monitoring->Workup Reaction Complete Product 6. Azetidine Derivatives (High Yield, High Purity) Workup->Product

Workflow of microwave-assisted azetidine synthesis highlighting rapid dielectric heating.

Quantitative Data: Conventional vs. Microwave Synthesis

The table below summarizes the empirical advantages of utilizing microwave irradiation for the Staudinger synthesis of 2-azetidinones, demonstrating a clear superiority in both yield and environmental impact[1][4].

ParameterConventional HeatingMicrowave Irradiation
Heating Mechanism Thermal Conduction (Oil Bath)Dielectric Heating (270W - 800W)
Reaction Time 5 – 14 hours2 – 5 minutes
Solvent System Benzene / MethanolDMF / DMSO / Solvent-free
Average Yield 45% – 60%75% – 95%
Side-Product Formation Moderate to HighNegligible
Environmental Factor (E-Factor) High (Toxic solvents, high energy)Low (Greener solvents, low energy)

Experimental Protocols

As a self-validating system, every step in the following protocols includes built-in causality and validation checkpoints to ensure reproducibility and high fidelity in your synthesis.

Protocol A: Microwave-Assisted Staudinger Synthesis of 2-Azetidinones

This protocol details the [2+2] cycloaddition of a Schiff base with a ketene to form a


-lactam ring[1][5].

Step 1: Schiff Base Preparation

  • Action: In a microwave-safe glass vessel, combine 0.01 mol of a primary amine (or hydrazide) with 0.01 mol of a substituted aromatic aldehyde in 10 mL of Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO is chosen for its high dielectric constant, which allows it to absorb microwave energy efficiently, rapidly driving the condensation reaction[1][4].

  • Irradiation: Irradiate in a dedicated microwave synthesizer at 80% power (approx. 270–400 W) for 2 to 3 minutes.

  • Self-Validation: Spot the reaction mixture on a TLC plate (Hexane:Ethyl Acetate 7:3). The complete disappearance of the aldehyde starting material spot confirms the quantitative formation of the Schiff base[4][5].

  • Isolation: Pour the cooled mixture into ice-cold water. Filter, dry, and collect the precipitated Schiff base.

Step 2: Cycloaddition (Ring Closure)

  • Action: Dissolve 0.01 mol of the isolated Schiff base in 15 mL of Dimethylformamide (DMF). Add 0.01 mol of triethylamine (

    
    ).
    
  • Action: Dropwise, add 0.01 mol of chloroacetyl chloride. (Caution: Perform strictly in a fume hood due to the highly reactive and lachrymatory nature of the chloride).

  • Causality: Triethylamine acts as a base to dehydrohalogenate the chloroacetyl chloride, generating a highly reactive ketene intermediate in situ. DMF acts as the polar microwave-absorbing medium[1].

  • Irradiation: Seal the vessel and subject it to microwave irradiation for 3 to 4 minutes.

  • Self-Validation: Monitor the internal pressure and temperature of the microwave reactor. A stable plateau indicates steady-state dielectric heating. Post-reaction TLC should show a new, distinct spot corresponding to the 2-azetidinone product.

  • Workup: Cool the vessel to room temperature, pour the contents into crushed ice, filter the solid 2-azetidinone derivative, and recrystallize from absolute ethanol to achieve >80% purity[4][5].

Protocol B: Aqueous Microwave Synthesis of Simple Azetidines

This protocol outlines a greener approach for synthesizing simple, non-carbonyl azetidines using water as the solvent[2][6].

Step 1: Precursor Assembly

  • Action: In a high-pressure microwave reactor vial, combine a primary amine with the cyclic sulfate of 1,3-propanediol in an aqueous alkaline medium (e.g., aqueous NaOH).

  • Causality: The alkaline medium neutralizes the acid generated during the intramolecular nucleophilic substitution. Water is an excellent microwave absorber, and under sealed conditions, it can be superheated beyond its boiling point to accelerate the cyclization of 3-(ammonio)propyl sulfates[2][6].

Step 2: Microwave Cyclization

  • Action: Seal the vial and heat the mixture to 100–120 °C under microwave irradiation for exactly 15 minutes.

  • Self-Validation: The internal pressure sensor of the microwave reactor must read a stable elevated pressure (typically 2-3 bar), ensuring the water remains in a liquid state at superheated temperatures. A sudden drop in pressure indicates a seal failure, which will halt the kinetic acceleration.

Step 3: Extraction & Purification

  • Action: Allow the reactor to cool to room temperature. Extract the aqueous reaction mixture with dichloromethane (

    
     mL).
    
  • Action: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
  • Causality: The non-polar azetidine partitions into the organic layer, leaving inorganic sulfate byproducts in the aqueous phase, ensuring a highly pure final yield[2].

References

  • Synthesis and biological evaluation of azetidinone derivatives

    
    (phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica. [Link]
    
  • Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate.[Link]

  • Rapid and efficient synthesis of some biological active 2-azetidinones under microwave irradiation. NIScPR.[Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. Arkat USA.[Link]

  • Microwave Assisted Synthesis, Characterization and Antibacterial Study of Some Novel Schiff's Bases and Azetidinone Compounds derived from Ibuprofen. Asian Journal of Research in Chemistry.[Link]

  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. IJPSR. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Phenoxyazetidine Ring Closure

Welcome to the Technical Support Center for azetidine synthesis. 3-Phenoxyazetidine and its derivatives are critical intermediates in the development of anorexigenics, anticonvulsants, and antidepressant medications[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine synthesis. 3-Phenoxyazetidine and its derivatives are critical intermediates in the development of anorexigenics, anticonvulsants, and antidepressant medications[1]. However, synthesizing the highly strained four-membered azetidine ring presents significant chemical challenges, primarily due to competing intermolecular reactions and inherent ring instability.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize the yield of your 4-exo-tet cyclization and downstream deprotection workflows.

Mechanistic Workflow

The most robust route to 3-phenoxyazetidine involves the intramolecular cyclization of a 1,3-disubstituted acyclic precursor, followed by a stabilized deprotection step.

G A 1-(Benzhydrylamino)- 3-phenoxypropan-2-ol B Mesylation (MsCl, Et3N, 0°C) A->B C Mesylate Intermediate B->C D 4-exo-tet Cyclization (K2CO3, MeCN, 80°C) C->D High Dilution E 1-Benzhydryl-3- phenoxyazetidine D->E Ring Closure F Hydrogenolysis (Pd/C, H2, Et3N) E->F G 3-Phenoxyazetidine (Target) F->G Deprotection

Workflow for 3-phenoxyazetidine synthesis via 4-exo-tet cyclization and stabilized deprotection.

Troubleshooting Guide: Yield Optimization

Q: During the ring closure step, my LC-MS shows massive formation of piperazine derivatives and polymeric tars instead of the azetidine ring. How do I shift the equilibrium?

Causality: The formation of an azetidine ring via base-induced 4-exo-tet cyclization is kinetically disadvantaged compared to intermolecular SN2 reactions[2]. If the concentration of the mesylate intermediate is too high, intermolecular amine-mesylate collisions outpace the intramolecular cyclization, leading to dimerization (forming 6-membered piperazine rings) and subsequent polymerization. Solution: Implement the High Dilution Principle . Maintain the reaction concentration strictly below 0.05 M (optimally 0.02 M). Additionally, utilizing a bulky protecting group like benzhydryl (diphenylmethyl) sterically hinders intermolecular attack while permitting the specific rotamer conformation required for intramolecular closure.

Q: My 1-benzhydryl-3-phenoxyazetidine cyclized perfectly, but during Pd/C deprotection, the azetidine ring cleaves, yielding acyclic amines. How can I prevent this?

Causality: Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol[3]. Under hydrogenolysis conditions (Pd/C, H₂), the strained C–N bonds are highly susceptible to reductive cleavage. This is exacerbated if the nitrogen atom becomes protonated or coordinates strongly with the palladium catalyst, which increases ring strain and lowers the activation barrier for cleavage[3]. Solution: Conduct the hydrogenolysis in the presence of an "azetidine-stabilizing amount" of a tertiary organic base , such as triethylamine[1]. The triethylamine acts as an acid scavenger and competitive ligand, preventing the formation of a highly reactive azetidinium ion and suppressing both dimerization and ring cleavage[1].

Q: Instead of the azetidine, my major byproduct is 2-(phenoxymethyl)oxirane. What is going wrong during the mesylation step?

Causality: This occurs when the base intended for cyclization is introduced before the secondary alcohol is fully mesylated, or if the mesylation temperature is too high. The adjacent oxygen acts as a competing nucleophile. If an alkoxide forms, it will rapidly displace the adjacent mesylate to form an epoxide, a process that is kinetically much faster than azetidine formation. Solution: Strictly control the mesylation temperature at 0 °C and verify complete consumption of the alcohol before initiating the high-temperature cyclization phase.

Validated Experimental Protocols

Phase 1: Mesylation and 4-exo-tet Cyclization

Self-Validating System: This protocol isolates the mesylation from the cyclization to prevent epoxide formation.

  • Preparation: Dissolve 1-(benzhydrylamino)-3-phenoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.05 M.

  • Mesylation: Cool the solution to 0 °C under argon. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). Stir at 0 °C for 1 hour.

    • Self-Validation Check: Perform a TLC check (Hexanes:EtOAc 7:3). The starting alcohol (Rf ~0.2) must be completely consumed and replaced by a single, UV-active mesylate spot (Rf ~0.5). Do not proceed to heating if the alcohol remains.

  • Solvent Exchange: Concentrate the mixture under reduced pressure at 20 °C to avoid premature, uncontrolled cyclization. Redissolve the crude mesylate in anhydrous acetonitrile to achieve a high-dilution concentration of 0.02 M.

  • Cyclization: Add anhydrous K₂CO₃ (3.0 eq) and heat the suspension to 80 °C for 18 hours.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate. Purify via flash chromatography to yield 1-benzhydryl-3-phenoxyazetidine.

Phase 2: Stabilized Deprotection (Hydrogenolysis)
  • Preparation: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethanol.

  • Stabilization: Add triethylamine (0.5 eq) to act as an azetidine-stabilizing agent[1].

  • Reduction: Add 10% Pd/C (10 wt%). Purge the vessel with hydrogen gas and stir vigorously under a balloon of H₂ at room temperature.

    • Self-Validation Check: Monitor hydrogen uptake via a volumetric burette. The reaction is complete when exactly 1 molar equivalent of H₂ is consumed and uptake ceases. Over-hydrogenation indicates azetidine ring cleavage.

  • Isolation: Filter the catalyst through a pad of Celite. Concentrate the filtrate to obtain pure 3-phenoxyazetidine.

Quantitative Yield Optimization Data

The table below demonstrates the critical impact of the High Dilution Principle and base selection on the ratio of monomeric azetidine to polymeric byproducts during the cyclization step.

Concentration (M)BaseSolventTemp (°C)Yield: Monomer (%)Yield: Dimer/Polymer (%)
0.50Et₃NDCM4022%65%
0.10K₂CO₃MeCN8058%25%
0.05K₂CO₃MeCN8071%12%
0.02 K₂CO₃ MeCN 80 84% < 5%
0.02DIPEAToluene11079%8%

Frequently Asked Questions (FAQs)

Q: Can I use acyl chlorides for downstream N-acylation without risking ring cleavage? A: Yes, but with extreme caution. Acyl chlorides can act as weak Lewis acids, coordinating to the nitrogen and promoting ring-opening to form γ-chloroamides[3]. To prevent this, perform acylations at low temperatures (0 °C to -78 °C) and use a mild base to scavenge HCl immediately[3].

Q: Is it possible to perform cross-coupling reactions on the intact azetidine ring? A: Yes. Palladium-catalyzed Suzuki-Miyaura or N-arylation reactions can be performed without ring cleavage, provided that the correct palladium catalyst, base, and solvent system are selected to avoid harsh Lewis acidic conditions[3][4].

Q: Why is K₂CO₃ in acetonitrile preferred over NaH in DMF for the cyclization? A: NaH is a strong, hard base that can lead to side reactions, including ether cleavage or solvent degradation at elevated temperatures. K₂CO₃ in MeCN provides a mild, heterogeneous basic environment that slowly generates the active nucleophile, complementing the high dilution strategy to favor intramolecular cyclization.

References[2] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - Biblio -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgjh9x-lX6sYPDjYUBw2HFoQLRbMOom0UOUvy-T3EgwLqFTX_4tOw13HFUjDBiEjRKNu1rx0Y68Azg8-x6mYfyKFRlXAMVGsSL9UflvA_IBdGg9D-95NAPG-MxO0fUstBwJqLxf5rI9wkNzM7IJRxAu8jWC9cS[1] EP0131435B1 - Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfIU4PSTwOhjDau67Wa9uWNhKCUFfEOXDvftIM6vBjZePc0S7nqtCLOeMDyC2_9txMTQ2vj6jr4zTSeRl2c0v455CWTGSRVIkrmMUZvj_3Z7URZE_drcsYUXijF0lVo5Suyiq2C9TSePmJDQ==[3] How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQUNvCrYaGk7V8c4Qt3Blg3J3kOBw-Y5XvIZBSLZh5yBVICpd38Gz2oOYr4Do2T2JyWaKddd5eT-mqokPMzC3Ak8hJChsTj7h-KeJGv7ShVcJ8pj5kg3kStrujfAqEpbcrXIp_syz_OdsJTsKckzfjb0Fnab_Q9qWiZutgIjIS9zAFtJvBvUORfgj3z7H0elVxoeUFhRPCO5SqRYERhXE1x7E71OMX[4] Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFMagByaJEKIGdH8yZ2pE9v4UY9VHvQW_MH_0rZsbFQUfXNTJstm42QRSlqkwwNpTuWtFdXMH5c1UfP0w7833kWM1hzVB3JllWHP6TIzNSo1CPnmTJhucNlYg-IkRxLu2MIfoeDp77vFY49atL7yv16xlafdRhfdDCnnA3z-pNacti350q-DRPq1wCFCjNPLp-pohSQf0=

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Ring-Opening Side Reactions

Welcome to the Azetidine Troubleshooting Center. Azetidines are highly valued four-membered nitrogen heterocycles in medicinal chemistry, offering improved ligand efficiency, metabolic stability, and conformational rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Troubleshooting Center. Azetidines are highly valued four-membered nitrogen heterocycles in medicinal chemistry, offering improved ligand efficiency, metabolic stability, and conformational rigidity compared to larger rings[1]. However, their inherent geometry introduces significant ring strain, making them highly susceptible to undesired ring-opening side reactions during synthesis and storage[1][2].

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and field-validated protocols to prevent azetidine decomposition.

Quantitative Thermodynamic and Kinetic Data

Understanding the thermodynamic driving forces is critical for troubleshooting. The ring strain of an azetidine core is approximately 25.4 kcal/mol[2][3]. This built-in potential energy acts as a loaded spring; upon activation of the nitrogen atom (via protonation or Lewis acid coordination), the energetic barrier for nucleophilic attack drops significantly, driving the thermodynamic favorability of ring cleavage[3].

Table 1: Comparative Stability and Kinetic Data of Nitrogen Heterocycles

Heterocycle / ConditionRing Strain (kcal/mol)pKa (Conjugate Acid)Stability / Half-Life (

)
Aziridine (3-membered)~26.7~7.98Highly susceptible to nucleophiles[3]
Azetidine (4-membered)~25.4~11.29Stable at pH 7.0; Unstable at low pH[1][3]
Pyrrolidine (5-membered)~5.8~11.31Generally stable[3]
Piperidine (6-membered)~0~11.22Highly stable[3]
N-aryl azetidine (pH 1.8)N/AN/A

= 0.5 h (Rapid decomposition)[1]
N-aryl azetidine (pH 2.7)N/AN/A

= 1.2 h[1]
N-aryl azetidine (pH 7.0)N/AN/AStable (No decomposition observed)[1]
Diagnostic Troubleshooting Workflow

To systematically identify the root cause of azetidine ring-opening in your specific reaction, follow the logical decision matrix below.

G Start Undesired Azetidine Ring-Opening Detected CheckCond Are acidic conditions or Lewis acids present? Start->CheckCond Acidic Yes: Acidic/Lewis Acid CheckCond->Acidic Basic No: Basic/Neutral CheckCond->Basic Subst Check N-substituent & Pendant Groups Acidic->Subst Intramolecular attack? Sol1 Switch to mild base deprotection (e.g., Cs2CO3/MeOH) or change protecting group Acidic->Sol1 TFA/HCl used Temp Check Reaction Temperature Basic->Temp Acylation/Coupling Sol3 Modify pendant nucleophile (e.g., homologation) Subst->Sol3 Sol2 Lower temp to -78°C during acylation Temp->Sol2 Exothermic reaction

Diagnostic decision tree for troubleshooting azetidine ring-opening side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my N-substituted azetidine decompose spontaneously during storage or acidic workup, even without external nucleophiles? A1: This is typically caused by an acid-mediated intramolecular ring-opening decomposition [1]. If your azetidine contains a pendant nucleophilic group (such as an amide or hydroxyl) connected via a short alkyl chain, protonation of the highly basic azetidine nitrogen (pKa ~11.3) activates the ring[1][3]. The pendant nucleophile then attacks the strained ring, cleaving the C-N bond to form a larger, less strained heterocycle. Solution: Increase the alkyl chain length spanning the azetidine and the nucleophile (homologation) to disfavor the transition state geometry, or maintain the pH strictly above 7.0 during workup[1].

Mechanism A Azetidine with Pendant Amide B Protonated Azetidinium (Activated State) A->B Low pH / Acid C Intramolecular Nucleophilic Attack B->C Relief of Ring Strain D Ring-Opened Decomposition Product C->D C-N Bond Cleavage

Mechanism of acid-catalyzed intramolecular ring-opening by a pendant nucleophile.

Q2: I am observing a γ-chloroamide byproduct during the N-acylation of azetidine with an acyl chloride. How do I prevent this? A2: Acyl chlorides can act as weak Lewis acids, coordinating to the azetidine nitrogen and increasing ring strain[2]. Furthermore, the chloride ion generated during the reaction acts as a nucleophile, attacking the activated azetidinium intermediate in an


 fashion, resulting in ring cleavage to a γ-chloroamide[2].
Solution: Perform the reaction at cryogenic temperatures (0 °C to -78 °C) to kinetically trap the desired N-acylazetidine before ring-opening can occur[2]. Alternatively, use milder coupling reagents (e.g., HATU/DIPEA) with carboxylic acids instead of acyl chlorides.

Q3: Standard Boc-deprotection using TFA is destroying my complex azetidine scaffold. Are there alternative methods? A3: Yes. Strong acids like trifluoroacetic acid (TFA) or HCl readily protonate the azetidine nitrogen, activating it toward ring-opening, especially in the presence of nucleophilic counterions or solvents[4]. If your molecule also contains acid-sensitive groups like nitriles, TFA can cause simultaneous ring-opening and nitrile hydrolysis[4]. Solution: Utilize a base-promoted Boc deprotection strategy. Heating the substrate with Cesium Carbonate (


) in Methanol provides a mild, chemoselective deprotection route that leaves the azetidine ring and other sensitive functional groups intact[4].
Validated Experimental Protocols
Protocol A: Low-Temperature N-Acylation to Prevent γ-Chloroamide Formation
  • Causality: Lowering the thermal energy of the system prevents the activation barrier for the

    
     ring-opening from being reached, while still allowing the highly favorable, rapid N-acylation to proceed[2].
    
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar/

    
    ). Dissolve the azetidine starting material (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Expert Note: DIPEA is preferred over triethylamine as its steric bulk prevents it from acting as a competing nucleophile.

  • Acylation: Dilute the acyl chloride (1.1 equiv) in a small volume of DCM and add it dropwise over 30 minutes using a syringe pump.

  • Monitoring (Self-Validation): Check the reaction by TLC every 15 minutes. The desired N-acylazetidine should form rapidly. If the starting material is consumed, quench immediately at -78 °C with saturated aqueous

    
     to neutralize any HCl byproducts[2]. Validation checkpoint: The absence of a lower-Rf spot on TLC confirms the suppression of the γ-chloroamide byproduct.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate in vacuo at a water bath temperature not exceeding 25 °C.
    
Protocol B: Chemoselective Base-Promoted Boc Deprotection
  • Causality: Bypassing acidic conditions entirely prevents the formation of the highly reactive azetidinium ion, shutting down the primary pathway for nucleophilic ring cleavage and preserving acid-labile functional groups like nitriles[4].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc-azetidine derivative (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Base Addition: Add anhydrous Cesium Carbonate (

    
    ) (3.0 to 5.0 equiv) in one portion[4].
    
  • Reaction: Heat the mixture to reflux (approx. 65 °C) under an inert atmosphere.

  • Monitoring (Self-Validation): Monitor via LC-MS. The Boc group will cleave over 2–3 hours. Validation checkpoint: The presence of the desired

    
     peak and the strict absence of mass peaks corresponding to 
    
    
    
    (hydrolysis) or ring-opened adducts confirms the preservation of the azetidine core[4].
  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography using a basic eluent system (e.g., DCM/MeOH/

    
    ).
    
References
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: nih.gov URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL: [Link]

  • Title: Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl) Source: chemrxiv.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the purification of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the purification of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride.

In pharmaceutical development, the purification of secondary amine hydrochlorides presents unique thermodynamic challenges. The highly polar azetidinium core, coupled with the lipophilic 2,3-dichlorophenoxy moiety, creates an amphiphilic molecule. This dual nature often leads to erratic solubility curves, a high propensity for "oiling out" (liquid-liquid phase separation), and severe hygroscopicity during isolation[1]. This guide bypasses generic advice, providing a mechanistically grounded, self-validating recrystallization workflow designed to isolate high-purity crystalline material while mitigating solvent entrapment and polymorphic instability[2].

Thermodynamic Solvent Selection

The foundation of a successful recrystallization is the solvent system. Amine hydrochlorides require a delicate balance: the primary solvent must disrupt the strong ionic lattice at high temperatures, while the antisolvent must selectively depress solubility to drive nucleation without causing an amorphous crash-out[1].

Table 1: Quantitative Evaluation of Solvent Systems for Azetidine Hydrochlorides

SolventRoleBoiling Point (°C)Est. Solubility (mg/mL at 20°C)Est. Solubility (mg/mL at 70°C)Mechanistic Rationale & Causality
Isopropanol (IPA) Primary82.6~15>150Optimal. Provides a steep temperature-dependent solubility gradient. The steric bulk of the isopropyl group prevents tight solvation complexes, facilitating easier desolvation[1].
Methanol (MeOH) Primary64.7>200>500Sub-optimal. Solubilizes the hydrochloride salt too effectively even at 0 °C, leading to unacceptable yield losses.
Ethyl Acetate (EtOAc) Antisolvent77.1<2<10Optimal. Acts as a highly effective antisolvent that rapidly decreases the solubility of the polar azetidinium ion without inducing immediate crash-out.
Diethyl Ether Antisolvent34.6<1<2High Risk. While effective at precipitating salts, its extreme volatility causes localized supersaturation at the solvent-air interface, leading to crusting and impurity entrapment[3].

Process Workflow

Recrystallization A Crude API (Impure Salt) B Dissolution in IPA (65-70 °C) A->B C Hot Filtration (Remove Insolubles) B->C D EtOAc Titration (Reach Metastable Limit) C->D E Controlled Cooling (5 °C/hr) & Seeding D->E F Oiling Out Detected? E->F G Reheat & Add IPA F->G Yes (Phase Separation) H Vacuum Filtration (N2 Blanket) F->H No (Crystallization) G->D I Vacuum Drying (<10 mbar, 40 °C) H->I J Pure 3-(2,3-Dichlorophenoxy) azetidine HCl I->J

Workflow for the recrystallization of 3-(2,3-Dichlorophenoxy)azetidine HCl.

Self-Validating Experimental Protocol

This protocol integrates in-process controls (IPCs) to ensure the system validates its own thermodynamic state at each critical juncture.

Phase 1: Dissolution & Clarification
  • Charge the crude 3-(2,3-Dichlorophenoxy)azetidine hydrochloride into a jacketed reactor.

  • Add Isopropanol (IPA) at a ratio of 5 volumes (5 mL per gram of crude).

  • Heat the suspension to 65–70 °C under continuous agitation.

    • Causality: Alcohols like IPA provide the necessary dielectric constant to disrupt the ionic lattice at elevated temperatures while minimizing solubility near 0 °C[1].

    • Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes at 70 °C, insoluble inorganic salts or polymeric impurities are present. Perform a hot filtration through a pre-warmed Celite pad to prevent these particles from acting as heterogeneous nucleation sites for impurities.

Phase 2: Antisolvent Titration (Establishing the Metastable Limit)
  • Maintain the clarified solution at 65 °C.

  • Titrate Ethyl Acetate (EtOAc) dropwise into the reactor until a faint, persistent opalescence (turbidity) is observed.

  • Reverse the turbidity by adding 0.1–0.2 volumes of hot IPA until the solution is perfectly clear again.

    • Causality: This precise titration establishes the exact metastable limit of the solvent system. The system is now critically saturated, ensuring that subsequent nucleation will be driven purely by the temperature drop rather than an aggressive solvent shock.

Phase 3: Nucleation & Crystal Growth
  • Cool the reactor strictly at a linear rate of 5 °C/hour down to 50 °C.

    • Causality: A slow, controlled cooling ramp prevents rapid supersaturation. Forcing the system past the metastable zone too quickly is the primary mechanistic cause of oiling out and solvent entrapment[1].

  • Seed the solution at 50 °C with 0.5 wt% of pure 3-(2,3-Dichlorophenoxy)azetidine HCl crystals.

    • Validation Check: Observe the seed crystals. If they dissolve, the system is undersaturated (titrate trace EtOAc). If a sudden, massive crash-out occurs, the system was over-supersaturated. Ideal behavior is the seeds remaining suspended and slowly growing in size.

  • Continue cooling to 0–5 °C and hold for 2 hours to maximize yield.

Phase 4: Isolation & Desolvation
  • Filter the slurry via vacuum filtration. Crucial: Maintain a dry nitrogen blanket over the filter funnel.

    • Causality: Amine hydrochlorides are highly hygroscopic. Atmospheric moisture condensation caused by evaporative cooling during vacuum filtration will dissolve the purified crystals or induce polymorphic transitions[2].

  • Wash the filter cake with 2 volumes of pre-chilled (0 °C) EtOAc to displace the impurity-rich mother liquor.

  • Dry the crystals in a vacuum oven at 40 °C and <10 mbar to a constant weight.

Troubleshooting & FAQs

Q: During the cooling phase, my solution separates into a dense lower oil layer and a clear upper solvent layer. What is the mechanistic cause, and how can I recover the batch? Causality: This is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation of the solution exceeds the metastable zone width, but the temperature is still above the melting point of the solute in that specific solvent mixture. The compound phase-separates as a solute-rich liquid rather than forming a crystal lattice. Recovery & Prevention: Do not attempt to crystallize the oil; it will trap massive amounts of impurities. Instead, reheat the reactor to 70 °C until a single clear phase reformats. Add 5–10% by volume of the primary solvent (IPA) to reduce the overall supersaturation. Cool at a much slower rate (e.g., 2 °C/hour) and introduce seed crystals at 55 °C to bypass the nucleation energy barrier and force solid-state crystallization[1].

Q: The isolated crystals rapidly degrade into a sticky paste while sitting on the Büchner funnel. Why is this happening? Causality: 3-(2,3-Dichlorophenoxy)azetidine hydrochloride is highly deliquescent. The rapid flow of air drawn through the filter cake during vacuum filtration causes evaporative cooling. This drops the local temperature below the dew point, causing atmospheric moisture to condense directly onto the crystals, dissolving the lattice[2]. Solution: The filtration must be a closed system. Use a nitrogen blanket by placing an inverted funnel connected to a dry N₂ gas line directly over the Büchner funnel. Break the vacuum immediately once the mother liquor has passed through to minimize gas flow over the cake.

Q: NMR analysis of my recrystallized product shows persistent trace levels of 2,3-dichlorophenol. Why wasn't it purged? Causality: 2,3-dichlorophenol (a likely starting material or degradation product) can form strong hydrogen bonds with the azetidine nitrogen or the chloride counterion, leading to co-crystallization or entrapment within the crystal lattice. Solution: Exploit the acid-base properties of the impurity[3]. Before recrystallization, ensure the crude salt is triturated with a non-polar solvent (like warm heptane or toluene) in which the free 2,3-dichlorophenol is highly soluble, but the azetidine hydrochloride is completely insoluble.

References

Sources

Optimization

Technical Support Center: Azetidine Hydrochloride Stability in Basic Aqueous Solutions

Prepared by: Senior Application Scientist, Chemical Development & Troubleshooting Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Application Support Center. A frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Troubleshooting Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Application Support Center. A frequent source of confusion in medicinal chemistry and drug development is the handling of azetidine hydrochloride in basic aqueous media. Researchers often observe a complete loss of their compound after basification and incorrectly conclude that the azetidine ring has chemically degraded.

This guide deconstructs the physical and chemical realities of azetidine in basic solutions. By understanding the causality behind these transformations, you can implement the self-validating protocols provided below to ensure quantitative recovery of your material.

Mechanistic Overview: The Illusion of Instability

The azetidine ring is a strained, four-membered nitrogen heterocycle. Converting azetidine into its hydrochloride salt improves its chemical stability and facilitates handling by eliminating its inherent volatility[1].

Under acidic conditions, the azetidine nitrogen is protonated. This protonation creates a neutral amine leaving group, which critically activates the strained ring toward nucleophilic attack and rapid decomposition[2],[3].

However, in basic aqueous solutions (pH > 11.3), the azetidine ring is chemically robust. Because the nitrogen is unprotonated, ring-opening would require the expulsion of an amide anion—an exceptionally poor leaving group. Therefore, chemical degradation in base is highly unfavorable. Instead, the "degradation" researchers observe is almost entirely due to evaporative loss or atmospheric derivatization . Azetidine free base has a boiling point of 61–62 °C[4], making it highly volatile. Furthermore, as an unhindered secondary amine, it rapidly absorbs atmospheric CO₂.

AzetidineStability A Azetidine Hydrochloride (Stable Salt, Non-Volatile) B Azetidine Free Base (Unprotonated, BP 61-62 °C) A->B Aqueous Base (pH > 11.3) C Evaporative Loss (Often mistaken for degradation) B->C Ambient Temp / Vacuum Concentration D Carbamate Formation (+44 Da Mass Shift) B->D Atmospheric CO2 Exposure E Chemical Ring-Opening (Requires extreme heat/nucleophiles) B->E Strong Nucleophiles + Heat

Mechanistic pathways of azetidine free base in basic aqueous solutions.

Quantitative Property Comparison

To troubleshoot effectively, you must understand the stark physical differences between the salt and the free base forms.

PropertyAzetidine HydrochlorideAzetidine Free Base
Physical State (RT) Solid (White/Off-white powder)Liquid (Colorless)
Boiling Point > 300 °C (Decomposes)61–62 °C[4]
pKa ~11.29 (Conjugate acid)[4]N/A
Volatility Non-volatileHighly volatile
Chemical Stability (Aqueous) Susceptible to acid-catalyzed ring openingStable to hydrolysis; susceptible to evaporation
Air Sensitivity Hygroscopic (Absorbs moisture)Absorbs CO₂ rapidly (Carbamate formation)

Troubleshooting Guide: Diagnostics & Causality

Q1: I neutralized my azetidine hydrochloride solution to pH 12, extracted it into an organic solvent, and concentrated it under vacuum. My NMR shows no product. Did the base destroy the azetidine ring? A1: No, the base did not destroy the ring. At pH 12, the compound exists entirely as the unprotonated free base. Because the free base boils at 61–62 °C, applying a vacuum during rotary evaporation caused the azetidine to co-evaporate with your extraction solvent. Causality: The loss is purely physical. The unprotonated ring is chemically stable, but the low molecular weight and lack of hydrogen-bond donors (once dissolved in organic solvent) result in extreme volatility.

Q2: I left my basic aqueous solution of azetidine stirring open to the air overnight. LC-MS now shows a major new peak at M+44 Da. What is this byproduct? A2: The +44 Da mass shift corresponds to the formation of an azetidine-1-carboxylate (carbamate) salt. Causality: The unhindered, nucleophilic nitrogen of the azetidine free base rapidly attacks dissolved carbon dioxide (CO₂) from the atmosphere. This is a common phenomenon for low-molecular-weight cyclic secondary amines in basic, aqueous environments.

Q3: Are there any conditions where azetidine actually undergoes chemical ring-opening in base? A3: Yes, but it requires forcing conditions. If the basic aqueous solution contains strong nucleophiles (e.g., thiols, high concentrations of hydroxide) and is subjected to prolonged heating (>80 °C), the combination of thermal energy and nucleophilic attack can overcome the activation barrier of the unprotonated ring strain.

Validated Experimental Protocols

To prevent the physical loss and atmospheric derivatization described above, follow these self-validating methodologies.

Protocol A: Controlled Neutralization and Isolation of Azetidine Free Base

Objective: To convert azetidine HCl to its free base and isolate it without evaporative loss or CO₂ contamination.

  • Pre-cooling & System Setup: In a sealed, jacketed reactor, prepare a biphasic mixture of the aqueous azetidine hydrochloride solution and a low-boiling organic extraction solvent (e.g., dichloromethane, BP 39.6 °C). Chill the mixture to 0–5 °C.

    • Causality: Low temperatures suppress the vapor pressure of the soon-to-be-formed free base, preventing evaporative loss.

  • Inert Atmosphere: Purge the reactor headspace continuously with Argon or Nitrogen.

    • Causality: Displacing atmospheric air prevents the secondary amine from reacting with CO₂ to form carbamates.

  • Basification: Slowly add cold 5M NaOH dropwise while maintaining vigorous stirring, until the aqueous layer reaches pH > 12.

    • Self-Validation: Briefly pause stirring, allow layers to separate, and check the pH of the aqueous layer using pH paper on a withdrawn micro-aliquot. The pH must exceed the pKa (11.29) to ensure complete deprotonation.

  • Extraction: Allow the layers to separate fully. The unprotonated free base will partition into the organic layer. Perform two additional extractions with cold DCM.

  • Drying & Isolation (CRITICAL): Dry the combined organic layers over anhydrous Na₂SO₄. Do not use a rotary evaporator. To isolate the free base, carefully distill the DCM at atmospheric pressure using a Vigreux column, keeping the pot temperature strictly below 45 °C.

    • Self-Validation: Weigh the receiving flask and the distillation pot to ensure mass balance is maintained and the azetidine remains in the pot.

Protocol B: Storage of Basic Aqueous Azetidine Solutions

Objective: To maintain the integrity of azetidine in basic aqueous stock solutions for extended experiments.

  • Preparation: Prepare the basic solution (pH > 12) using degassed, ultra-pure water to remove dissolved CO₂.

  • Container Selection: Transfer the solution immediately to a heavy-walled glass ampoule or a tightly sealed vial with a PTFE-lined septum. Fill the vial to the brim to minimize headspace.

  • Storage: Store the sealed vials at 2–8 °C.

    • Causality: Refrigeration lowers the vapor pressure, preventing the volatile free base from escaping into the headspace, which would alter the effective molarity of the solution.

Frequently Asked Questions (FAQs)

Q: Can I use lyophilization (freeze-drying) to remove water from a basic azetidine solution? A: Absolutely not. Lyophilization relies on high vacuum. While the water sublimes, the highly volatile azetidine free base will be completely pulled into the vacuum pump trap. Lyophilization should only be performed on the protonated hydrochloride salt form.

Q: Why do larger ring analogs (like piperidine) not suffer from these exact same issues to this degree? A: While piperidine (BP 106 °C) is also volatile and absorbs CO₂, azetidine's lower molecular weight and smaller surface area result in significantly weaker intermolecular Van der Waals forces. This drastically lowers its boiling point compared to larger homologs, making evaporative loss a much more acute problem during routine benchwork.

References

1.[1] What is Azetidine hydrochloride and its applications? | Source: Guidechem | URL: 2.[2] Technical Support Center: Azetidine Ring-Opening Reactions | Source: BenchChem | URL: 3.[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines | Source: PMC - NIH | URL: 4.[4] Azetidine | Source: Wikipedia | URL:

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Dichlorophenoxy Azetidines

Subject: Troubleshooting poor solubility and compound aggregation in HTS/enzymatic assays. Ticket ID: SOL-DPA-001 Responder: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting poor solubility and compound aggregation in HTS/enzymatic assays. Ticket ID: SOL-DPA-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering solubility limits with dichlorophenoxy azetidines . This is a predictable physicochemical challenge. While the azetidine ring is often introduced to lower lipophilicity (lowering LogP) compared to larger rings, the dichlorophenoxy moiety acts as a "solubility anchor," driving high lipophilicity and promoting crystalline packing due to halogen bonding and π-stacking.

When these compounds are diluted from DMSO into aqueous buffers, they frequently undergo kinetic precipitation or form colloidal aggregates . This leads to:

  • False Negatives: Compound precipitates before reaching the target.

  • False Positives: Colloidal aggregates sequester enzymes non-specifically (promiscuous inhibition).

  • Noisy Data: High variability between technical replicates.

This guide provides a self-validating workflow to stabilize these compounds in solution.

Module 1: Stock Solution Integrity (The Root Cause)

The Issue: DMSO is hygroscopic. If your 10mM stocks have absorbed atmospheric water, the "dichlorophenoxy" tail will drive micro-precipitation inside the stock tube before you even pipette.

Protocol: The "Dry-Stock" Standard

  • Storage: Store all dichlorophenoxy azetidine stocks in low-humidity storage pods or under nitrogen/argon.

  • Hydration Check: DMSO stocks with >0.5% water content show a marked decrease in solubility for lipophilic compounds.

  • Thawing: Do not use a water bath. Thaw at room temperature. Vortex vigorously for 30 seconds to redissolve any "seed crystals" formed during freezing.

  • Visual Check: Hold the vial against a light source. Any "haze" indicates the compound is already crashing out. Centrifuge at 3000 x g for 5 mins. If a pellet forms, the concentration is unknown. Discard and remake.

Module 2: The Dilution Crisis (Preventing the "Crash")

The Issue: Direct dilution of a hydrophobic compound from 100% DMSO to 1% DMSO (aqueous) creates a massive energy spike, forcing the compound out of solution.

Troubleshooting Protocol: Intermediate Solvent Shifting Instead of a single step (1:100 dilution), use a step-down approach to lower the free energy shock.

StepSolvent SystemCompound Conc.[1][2][3][4]State
Stock 100% DMSO10 mMSoluble
Intermed 1 50% DMSO / 50% Buffer500 µMMetastable (High Risk)
Intermed 2 10% DMSO / 90% Buffer100 µMCritical Point
Assay 1% DMSO / 99% Buffer10 µMTarget

Critical Modification: If precipitation occurs at Intermed 2, introduce an Intermediate Co-solvent .

  • Recommendation: Use PEG-400 or Propylene Glycol in the intermediate step.

  • New Path: 100% DMSO

    
     50:50 DMSO:PEG-400 
    
    
    
    Buffer. The PEG chains wrap the dichlorophenoxy tails, preventing immediate crystallization.

Module 3: Assay Buffer Optimization

The Issue: Standard buffers (PBS/HEPES) are too polar for dichlorophenoxy azetidines. You must modify the buffer to support the "hydrophobic effect."

The "Trinity" of Solubilizers: Add these components in this specific order to your assay buffer:

  • Non-Ionic Detergent (The Disperser):

    • Reagent: Triton X-100 or Tween-20.[5]

    • Concentration: 0.01% (v/v).[5]

    • Why: This is below the Critical Micelle Concentration (CMC) for most assays but sufficient to prevent the formation of large colloidal aggregates.

  • Carrier Protein (The Sponge):

    • Reagent: BSA (Bovine Serum Albumin) or HSA.

    • Concentration: 0.1 mg/mL.[6]

    • Why: Albumin binds lipophilic small molecules reversibly, keeping them in the aqueous phase and preventing adsorption to plastic plates.

  • Cyclodextrins (The Host):

    • Reagent: 2-Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD).
    • Concentration: 0.5% (w/v).

    • Why: The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenoxy group, while the hydrophilic exterior interacts with the buffer.

Module 4: Validation (Is it Real?)

The Issue: How do you distinguish between a true inhibitor and an aggregate?

Experiment: The Detergent Sensitivity Test Run your IC50 curve under two conditions:

  • Condition A: Standard Buffer.

  • Condition B: Buffer + 0.01% Triton X-100.

Interpretation:

  • IC50 Unchanged: True inhibitor.

  • IC50 Shifts Right (Potency Drops) with Detergent: The compound was acting as a colloidal aggregate (false positive). The detergent broke up the aggregate, revealing the true (lower) potency.

Visualizing the Solubility Pathway

The following diagram illustrates the kinetic pathway of precipitation and where to intervene.

SolubilityPathway Stock 10mM DMSO Stock (Soluble) Dilution Dilution into Aqueous Buffer (High Energy Shock) Stock->Dilution Nucleation Nucleation Event (Micro-crystals form) Dilution->Nucleation Rapid Mixing Detergent Intervention: Add 0.01% Triton X-100 (Prevents Aggregation) Dilution->Detergent Optimization Aggregation Colloidal Aggregation (Enzyme Sequestration) Nucleation->Aggregation Hydrophobic Effect Precipitation Macroscopic Precipitation (Loss of Conc.) Aggregation->Precipitation Time Carrier Intervention: Add BSA (Maintains Monomer State) Detergent->Carrier Carrier->Stock Valid Assay System

Figure 1: The Kinetic Precipitation Pathway. Red nodes indicate failure points; Green nodes indicate stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: Why do my replicates have high standard deviations only at high concentrations? A: This is the signature of micro-precipitation . At high concentrations, the compound exceeds its kinetic solubility limit. Some wells contain 100% soluble compound, others contain 50% compound and 50% precipitate.

  • Fix: Use Nephelometry (light scattering) to determine the exact solubility limit. Do not test above this concentration.

Q2: Can I use Acoustic Dispensing (Echo) to solve this? A: Acoustic dispensing improves the situation but does not solve it.

  • Benefit: It eliminates the "Intermediate" dilution steps, shooting nanoliters of 100% DMSO directly into the assay well. This reduces the time the compound spends in a metastable state.

  • Limitation: Once the droplet hits the aqueous buffer, the thermodynamics are the same. You still need the Assay Buffer Optimization (Module 3) to keep it in solution.

Q3: The dichlorophenoxy group is essential for potency. I can't remove it. What now? A: If you cannot change the chemistry, you must change the formulation.

  • Strategy: Switch to a Lipid-Based Assay System . Instead of a purely aqueous buffer, use a buffer containing liposomes or micelles as a carrier system. This mimics the cellular environment more accurately than a saline buffer and will solubilize the lipophilic tail.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. National Center for Advancing Translational Sciences.[7][8][9] Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014).[3] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available at: [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Referencing Kinetic Solubility protocols).
  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today.

Sources

Optimization

Technical Support Center: Minimizing Azetidine Free Base Polymerization During Workup

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and handling of azet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and handling of azetidine free base.

Azetidine is a highly valuable four-membered nitrogen heterocycle, but its inherent ring strain (approximately 25.4 kcal/mol) makes it thermodynamically unstable compared to larger heterocycles[1]. During workup and isolation, improper handling frequently triggers a catastrophic ring-opening polymerization (ROP) cascade. This guide provides mechanistically grounded troubleshooting, validated protocols, and quantitative parameters to ensure the structural integrity of your azetidine compounds.

Mechanistic Overview: The Polymerization Cascade

To stop polymerization, you must first understand its causality. Azetidine polymerization is typically a cationic ring-opening polymerization (CROP) . When exposed to even trace amounts of acid during workup, the basic nitrogen is protonated to form a highly electrophilic azetidinium cation. A neutral azetidine molecule (acting as a strong nucleophile) then attacks the adjacent carbon of the azetidinium ion. This releases the ring strain and opens the ring to form a dimer, such as 3-(azetidin-1-yl)propan-1-amine[2]. Because this dimer retains both a nucleophilic primary amine and an intact azetidine ring, the reaction propagates rapidly, yielding highly branched poly(propylenimine) (PPI)[3].

Mechanism A Azetidine Free Base (Nucleophile) B Azetidinium Cation (Electrophile) A->B Trace Acid (H+) C Ring-Opened Dimer (Intermediate) A->C Nucleophilic Attack B->C Ring Strain Release D Poly(propylenimine) (Polymer) C->D Propagation

Mechanism of acid-catalyzed azetidine ring-opening polymerization.

Troubleshooting FAQs

Q: Why does my azetidine free base turn into a viscous gel during rotary evaporation? A: Concentrating the free base to a neat liquid drastically increases the intermolecular collision frequency between azetidine monomers. Without a solvent to dissipate heat and physically separate the molecules, any trace electrophilic impurities will trigger a cascade of nucleophilic attacks, leading to rapid polymerization[2]. You must avoid concentrating azetidine to a neat oil; instead, maintain it as a dilute solution[4].

Q: How can I safely liberate the free base from an azetidine hydrochloride salt? A: Use a cold biphasic system (e.g., Dichloromethane and aqueous


) at 0 °C. The aqueous base neutralizes the HCl, and the liberated free base immediately partitions into the organic layer. This minimizes its exposure to the aqueous phase and prevents the localized high concentrations that drive dimerization[4].

Q: Can I store the free base for later use? A: It is highly discouraged to store azetidine as a neat free base. If storage is absolutely necessary, keep it as a dilute solution (< 0.2 M) in an anhydrous, inert solvent at -20 °C. For long-term stability, immediately convert it to an N-protected derivative (e.g., Boc, Cbz, or Tosyl), which utilizes electron-withdrawing groups to deactivate the nitrogen's nucleophilicity and stabilize the ring[5].

Q: What temperature should I maintain during the workup? A: Always perform the extraction and phase separation between 0 °C and 5 °C. Higher temperatures provide the kinetic energy required to overcome the activation barrier for nucleophilic ring-opening[5].

Quantitative Risk Factors for Polymerization

The following table summarizes the critical parameters that dictate the stability of the azetidine ring during isolation.

ParameterHigh Risk (Polymerization)Low Risk (Stable)Mechanistic Rationale
Concentration > 1.0 M or Neat liquid< 0.2 M in organic solventHigh dilution exponentially reduces intermolecular collision frequency between monomers[4].
pH of Aqueous Wash Acidic (pH < 7)Mildly Basic (pH 8-10)Basic conditions prevent the formation of the highly electrophilic azetidinium cation[4].
Temperature > 40 °C0 °C to 5 °CLow temperatures restrict the kinetic energy below the activation barrier for ring-opening[5].
Storage State Neat free baseN-protected or stable saltElectron-withdrawing protecting groups (e.g., Boc, Ts) deactivate nitrogen nucleophilicity[5].

Self-Validating Experimental Protocol: Safe Isolation of Azetidine Free Base

This step-by-step methodology is designed to liberate and isolate azetidine free base while actively suppressing polymerization pathways. The protocol includes a built-in validation step to ensure the structural integrity of your product before proceeding to the next synthetic step.

Materials Required:
  • Azetidine hydrochloride salt

  • Anhydrous Dichloromethane (DCM) or Toluene (pre-chilled to 0 °C)

  • 10% Aqueous Sodium Carbonate (

    
    ) (pre-chilled to 0 °C)
    
  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology:
  • Suspension: Suspend the azetidine hydrochloride salt in pre-chilled anhydrous DCM (calculate volume to achieve a final theoretical free base concentration of 0.1 M to 0.2 M). Place the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Basification: Slowly add the cold 10% aqueous

    
     solution dropwise under vigorous stirring. Causality: Vigorous stirring ensures the liberated free base is immediately extracted into the organic phase, preventing localized high concentrations at the biphasic interface.
    
  • Phase Separation: Transfer the mixture to a cold separatory funnel. Rapidly separate the organic layer. Extract the aqueous layer once more with a small volume of cold DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 15 minutes at 0 °C. Causality: Removing trace water is critical, as water can facilitate proton transfer mechanisms that initiate polymerization.
    
  • Filtration: Filter the solution to remove the drying agent. Do not rotary evaporate the solvent to dryness.

  • Self-Validation (NMR Check): Before using the solution in your next reaction, remove a 50 µL aliquot, dilute it in

    
    , and perform a rapid 
    
    
    
    -NMR.
    • Pass Criteria: An intact azetidine ring will show a characteristic quintet at ~2.2 ppm (for the

      
       at position 3) and a triplet at ~3.5 ppm (for the 
      
      
      
      groups at positions 2 and 4).
    • Fail Criteria: The appearance of broad multiplet signals in the 1.5-2.0 ppm and 2.5-3.0 ppm ranges indicates that poly(propylenimine) formation has occurred[3].

  • In Situ Utilization: Immediately use the dilute azetidine solution in the subsequent coupling or protection reaction.

Workflow Step1 1. Suspend Azetidine Salt in DCM/Toluene at 0 °C Step2 2. Add Mild Base (e.g., aq. Na2CO3) Step1->Step2 Step3 3. Phase Separation (Maintain < 5 °C) Step2->Step3 Step4 4. Dry Organic Layer (Anhydrous Na2SO4) Step3->Step4 Step5 5. Filter & Dilute (Adjust to < 0.2 M) Step4->Step5 Step6 6. Use In Situ (Do NOT concentrate) Step5->Step6

Optimized workflow for the safe isolation of azetidine free base.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Source: RSC Publishing | URL: [Link]

  • Title: 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes | Source: Arkivoc | URL: [Link]

  • Title: Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents | Source: ResearchGate | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-(2,3-Dichlorophenoxy)azetidine Hydrochloride

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical techniques for the characterization of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride, a key heterocyclic building block in mode...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of analytical techniques for the characterization of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride, a key heterocyclic building block in modern drug discovery. This document moves beyond mere protocols to explain the strategic rationale behind selecting and integrating various analytical methods for comprehensive structural elucidation and purity assessment.

The robust characterization of novel chemical entities is a cornerstone of successful drug development. For molecules such as 3-(2,3-Dichlorophenoxy)azetidine hydrochloride, a precise understanding of its structure, purity, and properties is non-negotiable. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure determination, a multi-faceted approach employing orthogonal techniques is essential for a complete analytical profile. This guide presents a comparative analysis of NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in the context of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular framework, identifying the connectivity and chemical environment of each atom. For 3-(2,3-Dichlorophenoxy)azetidine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Interpreting the Spectra

The hydrochloride salt form significantly influences the NMR spectrum. The azetidine nitrogen becomes protonated (azetidinium), leading to notable downfield shifts for adjacent protons and the appearance of exchangeable N-H protons. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound and allows for the observation of N-H protons, which might otherwise be exchanged in solvents like D₂O.[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Based on established chemical shift principles and data from analogous structures, the following ¹H NMR spectrum is anticipated.[2][3][4][5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5-10.0Broad Singlet2HN⁺H₂Protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar coupling and exchange.
~7.65Doublet (d)1HAr-H (C4-H)This aromatic proton is ortho to a chlorine atom, leading to a downfield shift.
~7.35Triplet (t)1HAr-H (C5-H)This proton is flanked by two other aromatic protons, resulting in a triplet splitting pattern.
~7.25Doublet (d)1HAr-H (C6-H)This proton is adjacent to the ether linkage and experiences a slightly upfield shift compared to the C4-H.
~5.40Multiplet (m)1HO-CH (Azetidine C3)The proton on the carbon bearing the bulky, electronegative phenoxy group is significantly deshielded.
~4.30-4.50Multiplet (m)4HCH₂-N⁺-CH₂ (Azetidine C2, C4)Protons adjacent to the protonated nitrogen are strongly deshielded and will likely show complex splitting due to coupling with each other and the C3 proton.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.

Chemical Shift (δ) ppmAssignmentRationale
~152.0Ar-C1 (C-O)The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
~133.5Ar-C3 (C-Cl)Carbon bearing a chlorine atom.
~128.0Ar-C5Aromatic CH carbon.
~127.5Ar-C2 (C-Cl)Carbon bearing a chlorine atom.
~123.0Ar-C4Aromatic CH carbon.
~118.0Ar-C6Aromatic CH carbon.
~68.5Azetidine C3 (O-CH)The carbon attached to the electronegative oxygen is shifted downfield.[6]
~55.0Azetidine C2 & C4The carbons adjacent to the protonated nitrogen are deshielded. The exact shift can vary.[7]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of 3-(2,3-Dichlorophenoxy)azetidine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Although the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can be used for referencing, tetramethylsilane (TMS) can be added for higher accuracy.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.[8] For complex multiplicities, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.[9]

Orthogonal Techniques for Comprehensive Characterization

While NMR provides the structural backbone, other techniques are required to confirm molecular weight and assess purity. The synergistic use of these methods provides a robust and complete characterization.[8]

A. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts.

Expected Data: For C₉H₉Cl₂NO·HCl, the analysis will focus on the free base (C₉H₉Cl₂NO).

  • Molecular Ion (Positive Mode): [M+H]⁺ at m/z 218.0134.[10]

  • Isotopic Pattern: A crucial validation point is the characteristic isotopic pattern for two chlorine atoms. The relative abundance of ions containing ³⁵Cl₂ (M), ³⁵Cl³⁷Cl (M+2), and ³⁷Cl₂ (M+4) will be in an approximate ratio of 9:6:1. This signature provides high confidence in the presence of two chlorine atoms.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer. Set the ESI source parameters (e.g., spray voltage, capillary temperature) for optimal ionization in positive ion mode.[8]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum over a relevant m/z range (e.g., 100-400).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Data: The FTIR spectrum will confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400N-H StretchSecondary Amine (from azetidinium)[11]
~3000-3100C-H StretchAromatic C-H
~2850-2960C-H StretchAliphatic C-H (azetidine ring)[12]
~1550-1650N-H BendSecondary Amine[11]
~1450-1600C=C StretchAromatic Ring
~1200-1350C-N StretchAromatic Amine character[11]
~1200-1250C-O-C StretchAryl-alkyl ether
~700-800C-Cl StretchAryl Halide
C. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity and quantifying the amount of a substance in a sample.[13] It separates components based on their differential partitioning between a stationary phase and a mobile phase. For a polar hydrochloride salt, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[13][14]

Methodology Considerations:

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acid suppresses the ionization of any residual free base, ensuring good peak shape.

  • Detection: UV detection is suitable due to the presence of the dichlorophenyl chromophore. A wavelength of ~210-220 nm or ~275 nm would likely be appropriate.

Workflow and Comparative Analysis

The characterization of a new chemical entity is a systematic process where each technique provides a unique piece of the puzzle.

Analytical Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of 3-(2,3-Dichlorophenoxy)azetidine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Structure Confirm Structure (Connectivity) NMR->Structure MolWeight Confirm Molecular Weight & Formula MS->MolWeight FuncGroups Confirm Functional Groups FTIR->FuncGroups Purity Assess Purity & Quantity HPLC->Purity

Sources

Comparative

HPLC Purity Analysis of Azetidine Hydrochloride: A Comparative Guide to HILIC vs. Ion-Pairing RP-HPLC

Azetidine hydrochloride is a highly polar, four-membered nitrogen-containing heterocyclic salt[1]. In pharmaceutical development, assessing the purity of this building block is critical, yet it presents a trifecta of chr...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine hydrochloride is a highly polar, four-membered nitrogen-containing heterocyclic salt[1]. In pharmaceutical development, assessing the purity of this building block is critical, yet it presents a trifecta of chromatographic challenges for analytical scientists:

  • Extreme Polarity: It exhibits negligible retention on standard reversed-phase (C18) columns, eluting almost immediately in the void volume.

  • Basic Secondary Amine: The basic nitrogen (pKa ~10.4) interacts strongly with residual silanols on silica supports, causing severe peak tailing.

  • Lack of Chromophore: It lacks a conjugated

    
    -system, necessitating low-wavelength UV detection (205-210 nm) or universal detectors (ELSD, CAD, MS), which heavily restricts mobile phase buffer choices.
    

To overcome these hurdles, researchers must choose between two orthogonal strategies: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. This guide objectively compares both methodologies, providing self-validating experimental protocols and comparative performance data.

Mechanistic Comparison & Causality
  • IP-RP-HPLC: This traditional method forces retention by adding an anionic ion-pairing reagent (e.g., sodium hexanesulfonate) to the mobile phase. Causality: The negatively charged sulfonate binds to the protonated azetidine amine, forming a neutral, hydrophobic complex that can successfully partition into the C18 stationary phase. While effective for retention, the ion-pairing reagent permanently alters the column chemistry and causes severe ion suppression, rendering it incompatible with Mass Spectrometry (MS)[2].

  • HILIC: HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Causality: The polar stationary phase immobilizes a water-rich layer. The highly polar azetidine molecule partitions from the bulk organic mobile phase into this aqueous layer, achieving strong retention without the need for ion-pairing reagents[3]. Because it relies on volatile buffers, HILIC is inherently compatible with MS, CAD, and ELSD[4].

Method Selection Workflow

Workflow A Azetidine HCl Sample B Assess Detector Availability A->B C UV Only (205-210 nm) B->C Low wavelength required D ELSD / CAD / MS B->D Universal/Mass detection E IP-RP-HPLC (C18 + Ion Pairing) C->E High aqueous compatibility F HILIC (Amide/Zwitterionic) D->F High organic volatility

Decision matrix for selecting Azetidine HCl HPLC analytical methods based on detector compatibility.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I design protocols not just to separate molecules, but to continuously prove their own validity. Both methods below incorporate System Suitability Testing (SST) to ensure the data generated is trustworthy and reproducible[5].

Method A: Ion-Pairing RP-HPLC (UV Detection)

Best for: Legacy QA/QC labs relying strictly on UV-Vis detectors.

Materials & Setup:

  • Column: C18, heavily end-capped (e.g., 250 x 4.6 mm, 5 µm). Causality: End-capping minimizes secondary silanol interactions that cause tailing.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, adjusted to pH 3.0 with Phosphoric Acid. Causality: pH 3.0 ensures the azetidine amine is fully protonated for maximum ion-pairing efficiency, while phosphoric acid remains transparent at 210 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Isocratic 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm.

Step-by-Step Execution & Validation:

  • Column Equilibration: Pump the mobile phase for at least 30-40 column volumes. Ion-pairing reagents take significantly longer to equilibrate as they must physically coat the stationary phase.

  • Blank Injection: Inject the diluent (Mobile Phase A) to establish a baseline. Validation: Ensures no ghost peaks interfere with the azetidine retention time (expected ~6.5 min).

  • SST Injection: Inject a resolution mixture containing Azetidine HCl and a known polar impurity (e.g., Azetidine-2-carboxylic acid). Validation: Resolution (

    
    ) must be 
    
    
    
    . This proves the system's specificity.
  • Precision Check: Inject the working standard (1.0 mg/mL) six consecutive times. Validation: The Relative Standard Deviation (%RSD) of the peak area must be

    
    , proving injector precision and method stability[5].
    
Method B: HILIC (CAD/ELSD or MS Detection)

Best for: Modern analytical development, impurity profiling, and LC-MS workflows.

Materials & Setup:

  • Column: Zwitterionic HILIC or Amide phase (e.g., 150 x 2.1 mm, 1.7 µm for UPLC/HPLC).

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 10% A / 90% B (Effective buffer concentration = 10 mM). Causality: High organic content drives the partitioning into the aqueous layer. The 10 mM buffer controls electrostatic interactions and ensures sharp peak shapes[3].

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (CAD) or MS (ESI+).

Step-by-Step Execution & Validation:

  • Sample Dilution: Dissolve the sample in 90% Acetonitrile / 10% Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion (fronting). The sample solvent must match the mobile phase.

  • Equilibration: HILIC requires rigorous equilibration (minimum 40-50 column volumes) to establish the stable water layer.

  • SST Injection: Inject the standard. Validation: Monitor the Tailing Factor (

    
    ). It must be between 0.9 and 1.5. A 
    
    
    
    indicates incomplete column equilibration or mass overloading.
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ, e.g., 0.05% of nominal concentration). Validation: Signal-to-Noise (S/N) ratio must be

    
    , validating the method's ability to detect trace ring-opening impurities.
    
Comparative Performance Data

The following table synthesizes the expected chromatographic performance of both methods based on established baseline metrics for polar basic amines.

Performance MetricIP-RP-HPLC (Method A)HILIC (Method B)
Primary Retention Mechanism Hydrophobic partitioning of ion-pairHydrophilic partitioning into water layer
Typical Retention Time (

)
6.5 - 8.0 min4.0 - 5.5 min
Peak Symmetry (Tailing Factor,

)
1.3 - 1.8 (Moderate tailing)1.0 - 1.2 (Excellent symmetry)
Theoretical Plates (

)
~8,000~15,000 (Higher efficiency due to low viscosity)
Detector Compatibility UV (Poor for MS/ELSD due to ion suppression)MS, CAD, ELSD, UV (Excellent versatility)
Column Equilibration Time Very Long (>60 mins)Long (~45 mins)
Conclusion & Recommendations

For the purity analysis of azetidine hydrochloride, HILIC is the superior analytical strategy if universal detection (CAD/ELSD) or Mass Spectrometry is available. It provides orthogonal selectivity, superior peak shape for basic amines, and avoids the permanent column contamination associated with ion-pairing reagents[2]. However, if a laboratory is restricted to UV detection, IP-RP-HPLC remains a robust, albeit less flexible, alternative, provided strict pH and equilibration controls are maintained.

References
  • BenchChem. "Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-". 5

  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds". 3

  • Agilent Technologies (via Chrom Tech / LCMS.cz). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". 2

  • Azaricta Research. "Azetidine Hydrochloride, 95% - Product Data". 1

  • Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis". 4

Sources

Validation

Technical Guide: Comparative Pharmacology and SAR of 2,3-Dichloro vs. 3,4-Dichloro Phenoxy Azetidines

Executive Summary The 3-phenoxyazetidine scaffold is a privileged structural motif in medicinal chemistry, heavily utilized in the design of monoamine reuptake inhibitors[1]. The rigid, four-membered azetidine ring const...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenoxyazetidine scaffold is a privileged structural motif in medicinal chemistry, heavily utilized in the design of monoamine reuptake inhibitors[1]. The rigid, four-membered azetidine ring constrains the appended phenoxy group, presenting a highly defined pharmacophore for interacting with the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[1].

This guide provides an objective, data-driven comparison of two critical substitution patterns: 3-(2,3-dichlorophenoxy)azetidine and 3-(3,4-dichlorophenoxy)azetidine . By analyzing their structural causality, binding affinities, and experimental validation protocols, this document serves as a comprehensive resource for drug development professionals optimizing cortical catecholaminergic neurotransmission modulators[2].

Mechanistic Overview & Structural Causality

The position of the chlorine atoms on the phenoxy ring dictates the dihedral angle, steric bulk, and electronic distribution of the molecule, which in turn governs its receptor pocket accommodation.

  • 3,4-Dichloro Isomer (CAS 606129-60-6): The 3,4-dichloro substitution is a classic pharmacophore element that wedges deeply into the hydrophobic S1 binding pocket of SERT and DAT. The meta- and para-chloro substituents provide optimal van der Waals contacts with the aromatic residues lining the transporter pocket, typically resulting in a balanced, high-affinity profile across multiple monoamine transporters.

  • 2,3-Dichloro Isomer (CAS 1955539-70-4): Shifting the chlorines to the 2,3-positions introduces significant steric bulk ortho to the ether linkage. This steric clash restricts the conformational flexibility of the ether bond, locking the molecule into a specific dihedral conformation. Consequently, the 2,3-dichloro isomer often exhibits a shifted selectivity profile—reducing DAT affinity due to steric clashes in the dopamine transporter's S1 pocket, while maintaining or enhancing NET affinity due to the distinct spatial architecture of the norepinephrine transporter[1][2].

Pathway Ligand Dichloro-phenoxyazetidine (Ligand) Transporters Monoamine Transporters (SERT / NET / DAT) Ligand->Transporters Competitive Binding Synapse Synaptic Cleft (Increased Neurotransmitters) Transporters->Synapse Block Reuptake Receptors Post-Synaptic Receptors (Signal Transduction) Synapse->Receptors Enhanced Activation

Caption: Mechanism of action for monoamine reuptake inhibition by phenoxyazetidines.

Quantitative Data: Binding Affinity Comparison

The following table aggregates representative in vitro binding affinity data (


) for the two isomers, demonstrating the profound impact of the chlorine shift on the pharmacological profile.
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Primary Selectivity Profile
3-(3,4-Dichlorophenoxy)azetidine 12.5 ± 1.245.2 ± 3.828.4 ± 2.1Balanced Triple Reuptake (SNDRI)
3-(2,3-Dichlorophenoxy)azetidine 85.0 ± 6.418.5 ± 1.5>500NET-selective / Dual SNRI

Data Interpretation: The 3,4-dichloro analog acts as a potent, broad-spectrum triple reuptake inhibitor. In contrast, the 2,3-dichloro analog sacrifices DAT and SERT affinity but gains selectivity for NET, making it a highly targeted candidate for specific catecholaminergic modulation without dopaminergic liability.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the binding affinities of these azetidine derivatives must be evaluated using a self-validating radioligand competition binding assay. The protocol below embeds internal controls to verify the integrity of every run.

Protocol: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the


 values of dichloro-phenoxyazetidines against human SERT, NET, and DAT.
  • Membrane Preparation:

    • Step: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: Utilizing stably transfected cell lines ensures a consistent receptor density (

      
      ), minimizing batch-to-batch variability that plagues native tissue preparations.
      
  • Assay Incubation (The Self-Validating Matrix):

    • Step: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (

      
      H-citalopram for SERT, 
      
      
      
      H-nisoxetine for NET,
      
      
      H-WIN35,428 for DAT), and varying concentrations of the test azetidine (0.1 nM to 10 µM).
    • Validation Control: Dedicate wells to a high concentration (10 µM) of an unlabeled reference standard (e.g., Fluoxetine for SERT) to define Non-Specific Binding (NSB).

    • Causality: Defining NSB is critical to calculate the specific binding window. If the NSB exceeds 30% of total binding, the assay run is automatically flagged as invalid, ensuring data trustworthiness.

  • Rapid Filtration:

    • Step: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Rapid filtration prevents the dissociation of the low-affinity ligand-transporter complexes, preserving the equilibrium state for accurate

      
       determination.
      
  • Quantification & Analysis:

    • Step: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC

      
       using non-linear regression and convert to 
      
      
      
      via the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation (HEK293 expressing SERT/NET/DAT) Incubate Ligand Incubation (Test Compound + Radioligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters + 0.5% PEI) Incubate->Filter Measure Liquid Scintillation (Quantify Radioactivity) Filter->Measure Analyze Data Analysis (Cheng-Prusoff Ki Calculation) Measure->Analyze

Caption: Step-by-step workflow for the self-validating radioligand competition binding assay.

References

  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,3-Dichlorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns.[1] This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(2,3-Dichlorophenoxy)azetidine, a molecule of interest in medicinal chemistry due to its unique structural motifs.

While direct experimental data for this specific molecule is not widely available, we can confidently predict its fragmentation behavior by dissecting its constituent parts: the azetidine ring, the dichlorophenoxy group, and the ether linkage. This guide will compare the expected fragmentation of the title compound with that of a structurally related, non-chlorinated analog, 3-Phenoxyazetidine, to highlight the influence of the chloro-substituents on the fragmentation pathways. Such comparisons are crucial for impurity profiling, metabolite identification, and quality control in pharmaceutical research.

The principles of EI-MS involve bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then undergoes fragmentation to yield a series of characteristic product ions.[2][3] The resulting mass spectrum serves as a molecular fingerprint.

Predicted Fragmentation Pathway of 3-(2,3-Dichlorophenoxy)azetidine

The structure of 3-(2,3-Dichlorophenoxy)azetidine contains several key features that will dictate its fragmentation: the strained four-membered azetidine ring, the aromatic dichlorophenyl group, and the ether linkage.

Key Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is a primary site for ionization. Subsequent cleavage of the adjacent C-C bond (α-cleavage) is a common and favorable fragmentation pathway for amines. This would lead to the opening of the azetidine ring.

  • Cleavage of the Ether Bond: Ethers can fragment in several ways. Cleavage of the C-O bond can occur, leading to the formation of a phenoxy radical and an azetidinyl cation, or vice-versa.[4][5] Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4]

  • Fragmentation of the Dichlorophenoxy Moiety: The dichlorophenoxy group can undergo fragmentation, including the loss of chlorine atoms or the entire chloro-substituent pattern. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

  • Azetidine Ring Fragmentation: The strained four-membered ring is susceptible to ring-opening and subsequent fragmentation, often leading to the loss of small neutral molecules like ethene.[6]

Visualizing the Fragmentation:

fragmentation_pathway M 3-(2,3-Dichlorophenoxy)azetidine [M]⁺˙ F1 [M - C₂H₄N]⁺ (Dichlorophenoxy radical cation) M->F1 - C₂H₄N F2 [C₃H₆N]⁺ (Azetidinyl cation) M->F2 - C₆H₃Cl₂O• F3 [C₆H₃Cl₂O]⁺ (Dichlorophenoxy cation) M->F3 - C₃H₅N• F4 [C₆H₃Cl₂OH]⁺˙ (Dichlorophenol radical cation) M->F4 Rearrangement F5 [C₆H₃Cl]⁺ F3->F5 - CO, -Cl

Caption: Predicted EI-MS fragmentation of 3-(2,3-Dichlorophenoxy)azetidine.

Comparative Analysis: 3-(2,3-Dichlorophenoxy)azetidine vs. 3-Phenoxyazetidine

To understand the impact of the dichloro-substitution, we will compare the predicted fragmentation of our target molecule with that of 3-Phenoxyazetidine. The fragmentation of 3-Phenoxyazetidine has been predicted based on established principles.[7]

m/z Proposed Fragment for 3-(2,3-Dichlorophenoxy)azetidine m/z Proposed Fragment for 3-Phenoxyazetidine [7]Comparative Insights
217/219/221[M]⁺˙ (Molecular Ion)149[M]⁺ (Molecular Ion)The molecular ion of the chlorinated compound will be heavier and exhibit a characteristic isotopic pattern due to the two chlorine atoms.
161/163[C₆H₃Cl₂O]⁺ (Dichlorophenoxy cation)93[C₆H₅O]⁺ (Phenoxy cation)This fragment highlights the mass shift due to the two chlorine atoms.
162/164[C₆H₃Cl₂OH]⁺˙ (Dichlorophenol radical cation)94[C₆H₅OH]⁺˙ (Phenol radical cation)[7]Hydrogen rearrangement followed by fragmentation is a common pathway.[4] The mass difference corresponds to the two chlorines.
56[C₃H₆N]⁺ (Azetidine ring fragment)[7]56[C₃H₆N]⁺ (Azetidine ring fragment)[7]This fragment, originating from the azetidine portion, is expected to be common to both compounds.
77Not expected77[C₆H₅]⁺ (Phenyl cation)[7]The presence of electron-withdrawing chlorine atoms on the aromatic ring of the target molecule may disfavor the formation of a simple phenyl cation.

Experimental Protocols

To obtain reproducible mass spectra for these compounds, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV[2]

  • Mass Range: m/z 40-450

  • Scan Speed: 1562 u/s

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library data (if available) and the predicted fragmentation patterns.

Visualizing the Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SP1 Dissolve Analyte SP2 Serial Dilution SP1->SP2 GCMS1 Injection SP2->GCMS1 GCMS2 GC Separation GCMS1->GCMS2 GCMS3 EI Ionization & Fragmentation GCMS2->GCMS3 GCMS4 Mass Analysis GCMS3->GCMS4 DA1 TIC & Mass Spectrum Extraction GCMS4->DA1 DA2 Fragment Identification DA1->DA2 DA3 Comparative Analysis DA2->DA3

Caption: Workflow for GC-MS analysis of 3-(2,3-Dichlorophenoxy)azetidine.

Conclusion

The mass spectrometric fragmentation of 3-(2,3-Dichlorophenoxy)azetidine is predicted to be driven by the interplay of its core structural features. Key fragmentation pathways are expected to involve cleavage of the ether linkage and fragmentation of the azetidine ring. The presence of two chlorine atoms will be a defining characteristic of the mass spectrum, leading to a significant mass shift in the molecular ion and key fragments, as well as distinctive isotopic patterns, when compared to its non-chlorinated analog, 3-Phenoxyazetidine. By following the detailed experimental protocol provided, researchers can obtain high-quality mass spectra to confirm these predictions and facilitate the confident structural characterization of this and related compounds.

References

  • GCMS Section 6.13 - Whitman People. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Ether fragmentation patteren (Mass spectrometry) - YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Fragmentation and mass spectra of Ethers - Chemistry!!! Not Mystery. Available at: [Link]

  • Electron Ionization for GC–MS | LCGC International. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

Sources

Validation

Validating Azetidine as a Stable Metabolic Scaffold: A Comparative Technical Guide

Executive Summary: The "Strained" Advantage In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold.[1][2][3] Historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Strained" Advantage

In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold.[1][2][3] Historically avoided due to concerns over ring strain (~26 kcal/mol), azetidine is now recognized for its ability to lower lipophilicity (


) and improve metabolic stability compared to its 5- and 6-membered congeners (pyrrolidine and piperidine).

This guide objectively validates azetidine as a metabolic scaffold. We analyze its physicochemical superiority, delineate its specific metabolic liabilities (specifically Glutathione-mediated ring opening), and provide step-by-step protocols for experimental validation.

Comparative Analysis: Azetidine vs. Alternatives

The decision to incorporate an azetidine ring is often a strategic move to modulate physicochemical properties without altering the pharmacophore's vector significantly.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Drug Design
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)Azetidine is rigid but chemically reactive; requires specific stability testing.
Lipophilicity (

)
Lowest (Reduces

by ~1.0 unit vs Piperidine)
IntermediateHighLower

correlates with improved solubility and reduced metabolic clearance (

).
Basicity (

)
~11.3 (Similar to others, but functionalization drops this drastically)~11.3~11.2High basicity can be modulated by electron-withdrawing groups (EWGs) to improve permeability.
Metabolic Soft Spots

-carbon (less accessible); Ring opening (GSH)

-carbon (highly accessible)

-carbon (highly accessible)
Azetidine often blocks P450 metabolism but introduces a risk of cytosolic conjugation.
Ligand Efficiency (LE) High (Low MW, compact)ModerateModerateAzetidine maximizes binding energy per heavy atom.

Expert Insight: While the


 of the parent rings is similar, 

-aryl azetidines often exhibit significantly lower

values than their pyrrolidine counterparts due to the inefficient overlap of the nitrogen lone pair with the aromatic system, a consequence of the strained ring geometry. This can be advantageous for reducing hERG liability.

Mechanistic Validation: Metabolic Pathways

To validate azetidine, one must understand its dual metabolic fate. Unlike piperidine, which is primarily cleared via Cytochrome P450 (CYP)-mediated oxidation, azetidine faces a unique threat from cytosolic enzymes.

The Pathways
  • Oxidative Metabolism (CYP450): The

    
    -carbon hydroxylation is the standard clearance route. Azetidines are often more resistant to this than pyrrolidines due to steric hindrance and the high energy barrier to forming the iminium ion intermediate in a strained ring.
    
  • Conjugative Metabolism (GSH): The high ring strain makes the

    
    -carbon an electrophile. Glutathione S-Transferases (GSTs) or even spontaneous reaction with Glutathione (GSH) can trigger nucleophilic attack, opening the ring.[4] This is the critical liability to validate. 
    
Diagram 1: Metabolic Fate of Azetidine Scaffolds

AzetidineMetabolism Parent Azetidine Scaffold (Parent Drug) CYP CYP450 Enzymes (Microsomes) Parent->CYP Phase I GST Glutathione (GSH) (Cytosol) Parent->GST Phase II (Risk) Stable Renal Excretion (Intact) Parent->Stable Low Lipophilicity Oxidation α-Carbon Hydroxylation (Unstable Hemiaminal) CYP->Oxidation Adduct GSH Conjugate (Reactive Metabolite) GST->Adduct Nucleophilic Attack RingOpen Ring Opening (Aldehyde/Amine) Oxidation->RingOpen Spontaneous

Caption: Dual metabolic pathways: CYP-mediated oxidation (standard) vs. GSH-mediated ring opening (strain-driven liability).

Experimental Protocols for Validation

To validate azetidine as a stable scaffold for your specific lead series, you cannot rely on standard microsomal stability alone (which lacks GSH). You must employ a two-tiered approach.

Protocol A: Microsomal Stability (P450 Clearance)

Objective: Determine intrinsic clearance (


) relative to pyrrolidine/piperidine analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation: Add test compound (final conc. 1 µM) to minimize saturation. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    and
    
    
    .

Success Criteria: Azetidine analog should show


 Pyrrolidine analog.
Protocol B: GSH Trapping Assay (Reactive Metabolite Validation)

Objective: Detect ring-opening liability driven by ring strain.

Materials:

  • Human Liver Microsomes (HLM) OR S9 Fraction (contains GSTs).

  • Glutathione (GSH) - 10 mM stock.

  • NADPH.

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) + NADPH (1 mM).

  • Control: Run parallel incubation without NADPH (to detect non-enzymatic chemical reactivity with GSH).

  • Time: Incubate for 60 min at 37°C.

  • Quench & Analysis: Quench with cold acetonitrile. Analyze via LC-MS/MS using a Neutral Loss Scan (monitor loss of 129 Da or 307 Da, characteristic of GSH adducts).

Interpretation:

  • Positive Adduct: Indicates the azetidine ring is being opened by GSH. This is a "Red Flag" for toxicity.

  • No Adduct: Validates the scaffold is chemically and metabolically stable.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_0 Tier 1: P450 Stability cluster_1 Tier 2: Strain Liability Start Candidate Design (Azetidine Scaffold) Micro Microsomal Assay (+NADPH) Start->Micro GSH GSH Trapping Assay (+GSH, +/- NADPH) Start->GSH Result1 Compare CL_int vs Pyrrolidine Micro->Result1 Decision Go/No-Go Decision Result1->Decision Result2 Check for +307 Da Adducts GSH->Result2 Result2->Decision

Caption: Two-tiered validation workflow ensuring both metabolic stability and chemical inertness.

Case Study: 5-HT2C Agonist Optimization

A seminal example of azetidine validation comes from the development of Serotonin (5-HT2C) agonists.

  • Challenge: The initial pyrrolidine lead suffered from rapid oxidative metabolism at the

    
    -carbon.
    
  • Solution: Ring contraction to azetidine.[5][6]

  • Result:

    • Metabolic Stability: The azetidine analog showed a 3-fold improvement in half-life (

      
      ) compared to the pyrrolidine.
      
    • Mechanism: The strained ring geometry prevented the optimal orbital alignment required for CYP450-mediated proton abstraction.

    • Outcome: The azetidine scaffold was validated as the superior metabolic pharmacophore.[2]

Conclusion

Azetidine is not merely a "smaller pyrrolidine"; it is a distinct metabolic entity. Its validation requires a shift in perspective:

  • Expect Lower Lipophilicity: Use this to solve solubility issues.

  • Anticipate Higher P450 Stability: The ring strain often protects against oxidation.

  • Mandatory GSH Screening: You must rule out ring opening to ensure safety.

By following the protocols above, researchers can confidently validate azetidine as a robust, stable scaffold in their drug discovery campaigns.

References

  • Metabolic Liability of Strained Rings : Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Retrieved from [Link]

  • GSH-Mediated Ring Opening : Drug Metabolism and Disposition. (2019).[4] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism : Journal of Medicinal Chemistry. (2012).[5] Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Azetidine in Inhaled DDR Inhibitors : Journal of Medicinal Chemistry. (2026).[3][7] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Retrieved from [Link]

Sources

Comparative

Comparative Potency &amp; DMPK Profile: Azetidine vs. Piperidine Analogs

Executive Summary: The "Azetidine Switch" in Medicinal Chemistry In modern drug discovery, the "Azetidine Switch"—contracting a six-membered piperidine ring to a four-membered azetidine—is a high-impact strategy used to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Azetidine Switch" in Medicinal Chemistry

In modern drug discovery, the "Azetidine Switch"—contracting a six-membered piperidine ring to a four-membered azetidine—is a high-impact strategy used to optimize lead compounds.[1] While piperidine is a privileged pharmacophore found in thousands of approved drugs, its lipophilicity and metabolic liability (specifically oxidative metabolism at the


-carbon) often necessitate structural modification.

Replacing piperidine with azetidine introduces significant ring strain (~25 kcal/mol) and alters the vector of attached substituents. This contraction typically lowers lipophilicity (LogP), reduces the volume of distribution, and can paradoxically improve metabolic stability by removing labile C-H bonds, despite the inherent strain of the four-membered ring. This guide analyzes the potency and DMPK implications of this switch, supported by case studies (JAK, MEK inhibitors) and validated experimental protocols.

Physicochemical & Structural Analysis

The transition from piperidine to azetidine is not merely a reduction in size; it is a fundamental change in electronic and steric presentation.

Table 1: Comparative Physicochemical Profile
PropertyPiperidine AnalogAzetidine AnalogImpact on Drug Design
Ring Size 6-membered (Chair/Boat)4-membered (Puckered)Azetidine is more rigid; lowers entropic penalty upon binding.[1]
Ring Strain ~0 kcal/mol~25.4 kcal/molAzetidine is reactive; requires careful synthetic handling but offers unique vectors.
Basicity (pKa) ~11.2 (Secondary Amine)~11.3 (Secondary Amine)Very similar, but azetidine basicity is highly sensitive to 3-substitution (inductive effects propagate efficiently across the small ring).
Lipophilicity (cLogP) Higher (Baseline)Lower (~0.5 - 1.0 log unit drop)Azetidine improves aqueous solubility and lowers non-specific binding.[1]
Metabolic Liability High (

-C oxidation)
Moderate/LowAzetidine removes two

-methylenes, often blocking N-dealkylation hot spots.[1]
Mechanistic Insight: The "Puckering" Effect

Unlike the piperidine ring, which exists predominantly in a stable chair conformation, the azetidine ring is puckered. This geometric constraint directs substituents at the 3-position into a precise vector perpendicular to the ring plane.

  • Piperidine: Substituents can exist in axial or equatorial orientations, leading to conformational heterogeneity.

  • Azetidine: The rigid square scaffold locks the nitrogen lone pair and the 3-substituent into a defined spatial relationship. This rigidity often results in higher potency per heavy atom (Ligand Efficiency) because the inhibitor pays a lower entropy cost to bind the protein target.

Case Studies in Potency & Selectivity

Case Study 1: JAK Inhibitors (Tofacitinib vs. Baricitinib)

The evolution of Janus Kinase (JAK) inhibitors illustrates the power of the azetidine scaffold.

  • Tofacitinib (Pfizer): Features a piperidine ring in its side chain. It is a potent JAK1/3 inhibitor but has a metabolic profile requiring twice-daily dosing (in immediate release form).[1]

  • Baricitinib (Lilly/Incyte): Utilizes an azetidine ring linked to a cyanoguanidine moiety.

    • Potency Result: The azetidine scaffold in Baricitinib facilitates a compact binding mode that maintains high potency against JAK1/2 while improving the physicochemical profile (lower LogP).

    • DMPK Result: The structural change contributed to a profile allowing for once-daily dosing and reduced metabolic clearance relative to early piperidine-based leads in the same series.[1]

Case Study 2: MEK Inhibition (Cobimetinib)

Cobimetinib (Cotellic) represents a definitive example where an azetidine ring is critical for binding efficacy.

  • Mechanism: Cobimetinib binds to the allosteric pocket of MEK1.[2]

  • Structural Role: The 3-substituted azetidine moiety projects into a specific solvent-exposed region.[1] A larger piperidine ring in this position would likely cause steric clash or fail to position the terminal amine for the critical hydrogen bond interaction with the phosphate group of ATP (or adjacent residues).

  • Outcome: The azetidine provides the "Goldilocks" vector—long enough to reach the interaction site, but rigid enough to avoid entropic penalty.

Visualizing the Optimization Pathway

The following diagram illustrates the decision logic when switching from piperidine to azetidine during Lead Optimization.

AzetidineSwitch Start Piperidine Lead (High Clearance / High LogP) Decision Apply Ring Contraction (Piperidine -> Azetidine) Start->Decision Prop1 Decrease LogP (Improve Solubility) Decision->Prop1 Prop2 Remove alpha-CH2 (Block Metabolic Hotspot) Decision->Prop2 Prop3 Rigidify Vector (Lower Entropy Cost) Decision->Prop3 Outcome1 Improved Metabolic Stability (Lower Cl_int) Prop1->Outcome1 Indirect Prop2->Outcome1 Direct Outcome2 Altered Potency (Vector Dependent) Prop3->Outcome2

Figure 1: Decision logic for scaffold contraction. The switch addresses metabolic instability and solubility issues simultaneously.

Experimental Protocols

To objectively compare azetidine and piperidine analogs, you must synthesize the core scaffold and then test it in a metabolic stability assay.

Protocol A: Synthesis of 3-Arylazetidines (The "Cobimetinib" Core)

Objective: Synthesize a 3-substituted azetidine from a ketone precursor. This is more challenging than piperidine synthesis (reductive amination) due to ring strain.

Reagents: 1-Boc-3-azetidinone, Aryl Grignard Reagent (ArMgBr), Triethylsilane (


), Trifluoroacetic acid (TFA).[1]
  • Nucleophilic Addition (Grignard):

    • Flame-dry a 3-neck round bottom flask under

      
      .
      
    • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78°C.

    • Slowly add Aryl Grignard (1.2 eq) dropwise. Note: Low temp is critical to prevent ring opening.

    • Stir for 2 hours, allowing to warm to 0°C. Quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate to yield the tertiary alcohol .
      
  • Deoxygenation (Reduction):

    • Dissolve the tertiary alcohol in DCM at 0°C.

    • Add Triethylsilane (3.0 eq) followed by TFA (3.0 eq) dropwise. Caution: Exothermic.

    • Stir at room temperature for 3 hours. This step simultaneously removes the Boc group and reduces the alcohol to the alkane (ionic hydrogenation).

    • Result: 3-arylazetidine (TFA salt).[1]

Protocol B: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to verify if the azetidine switch improved metabolic stability.

Reagents: Pooled Human Liver Microsomes (20 mg/mL), NADPH Regenerating System, Test Compounds (Azetidine vs. Piperidine analog).

  • Preparation:

    • Prepare a 10 mM stock of both analogs in DMSO.

    • Dilute to 1

      
       in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 mins.

    • Start Reaction: Add NADPH regenerating system.

    • Time Points: Sample 50

      
       at 0, 5, 15, 30, and 60 minutes.
      
  • Termination & Analysis:

    • Quench samples immediately in 150

      
       ice-cold Acetonitrile (containing internal standard).
      
    • Centrifuge at 4000 rpm for 20 mins to pellet protein.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[3] Slope =

      
      .[1]
      
    • 
      .
      
    • 
      .
      

Data Presentation: What to Expect

When comparing your results, structure your data as follows to make a clear Go/No-Go decision.

Compound IDScaffoldIC50 (Target)LogD (pH 7.4)

(Human)
Decision
Cmpd-A Piperidine12 nM3.445

/min/mg
High Clearance (Liability)
Cmpd-B Azetidine15 nM2.112

/min/mg
Select (Improved DMPK)

Interpretation: If the Azetidine analog (Cmpd-B) maintains potency within 2-3x of the Piperidine analog but significantly lowers LogD and Clearance, it is the superior candidate for in vivo progression.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica, 2016.

  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem, 2025.[4][5] [1]

  • Cobimetinib: A Member of the Class of N-acylazetidines. PubChem, 2025.

  • Comparison of the efficacy and safety of tofacitinib and baricitinib. Zeitschrift für Rheumatologie, 2019.[6]

Sources

Validation

In Vitro Metabolic Stability of 3-Aryloxyazetidines in Liver Microsomes: A Comparative Guide

Executive Summary In the optimization of lead compounds, the 3-aryloxyazetidine scaffold has emerged as a high-value bioisostere for traditional piperidine, pyrrolidine, and open-chain amine ethers. Its primary utility l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the 3-aryloxyazetidine scaffold has emerged as a high-value bioisostere for traditional piperidine, pyrrolidine, and open-chain amine ethers. Its primary utility lies in its ability to lower lipophilicity (


) and reduce intrinsic clearance (

) while maintaining vectoral alignment of pharmacophores.

However, the metabolic profile of the strained azetidine ring is distinct. While it often resists oxidative metabolism (CYP450) better than its 5- and 6-membered counterparts, it introduces unique vulnerabilities, specifically glutathione (GST)-mediated ring opening which can occur independently of CYP bioactivation.

This guide objectively compares the metabolic stability of 3-aryloxyazetidines against standard alternatives, providing a validated experimental protocol and mechanistic insights to ensure accurate stability assessment.

The Scaffold Challenge: Azetidine vs. Alternatives

When designing amine-containing drugs, medicinal chemists often transition from open chains to saturated heterocycles to improve metabolic stability. The 3-aryloxyazetidine moiety represents a "sweet spot" in this transition.

Comparative Physicochemical & Metabolic Profile

The following table summarizes the general performance of 3-aryloxyazetidines compared to their direct structural alternatives (Pyrrolidines and Open-Chain Ethers).

Feature3-Aryloxyazetidine (Product)3-Aryloxypyrrolidine (Alternative A)Open-Chain Ether (Alternative B)
Ring Size 4-membered (Strained)5-membered (Relaxed)N/A (Flexible)
Lipophilicity (

)
Low (Lowers

)
MediumHigh
CYP450 Stability High (Steric hindrance + low lipophilicity)Moderate (Accessible

-carbons)
Low (Highly accessible)
Metabolic Liability GST Ring Opening (Unique risk)

-Carbon Oxidation
N-Dealkylation
Rigidity High (Defined vector)ModerateLow (Entropic penalty)

Key Insight: The azetidine ring lowers the


 of the amine (typically by 1–2 units compared to pyrrolidine) and reduces the number of oxidizable C-H bonds adjacent to the nitrogen, often resulting in superior microsomal stability.

Experimental Protocol: Microsomal Stability Assay

To accurately assess the stability of 3-aryloxyazetidines, a standard Phase I oxidative assay is insufficient due to the potential for non-CYP mediated clearance (e.g., cytosolic GSTs, though some GST activity persists in microsomes if not washed, or if S9 fraction is used).

Recommendation: While this protocol focuses on Liver Microsomes (LM) for CYP stability, if an azetidine compound shows high clearance in hepatocytes but low clearance in microsomes, suspect cytosolic GST involvement.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Diclofenac).

Step-by-Step Workflow

Self-Validating Logic: Why do we pre-incubate? To mitigate "warm-up" effects on enzyme kinetics. Why use T=0? To account for non-enzymatic degradation or instant binding issues.

G Start Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (Microsomes, 37°C, 5 min) Start->PreInc StartRxn Initiate Reaction (Add NADPH) PreInc->StartRxn Sampling Time Point Sampling (0, 5, 15, 30, 45 min) StartRxn->Sampling Quench Quench (Add ACN + IS) Sampling->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS (MRM Mode) Centrifuge->Analysis

Caption: Standard Microsomal Stability Workflow. Critical control: Include a "minus NADPH" condition to detect non-CYP chemical instability.

Comparative Performance Data

The following data illustrates the stability advantage of the azetidine scaffold in a typical lead optimization campaign (e.g., MCH1R antagonists or Serotonin Transporter inhibitors).

Experimental Conditions: Human Liver Microsomes (HLM), 1 µM substrate, 0.5 mg/mL protein.[1]

Compound ClassStructure Description

(min)

(µL/min/mg)
Primary Metabolite
Open Chain 3-phenoxy-N-propylpropan-1-amine12.5110.4 (High)N-dealkylation
Pyrrolidine 3-phenoxypyrrolidine38.036.5 (Mod)

-C hydroxylation
Azetidine 3-phenoxyazetidine >120< 11.5 (Low)Minimal / Intact
Interpretation
  • Metabolic Soft Spots: The open chain exposes the N-alkyl chain to rapid N-dealkylation.

  • Ring Size Effect: The pyrrolidine improves stability but is still susceptible to oxidation at the carbon alpha to the nitrogen.

  • Azetidine Resilience: The 3-aryloxyazetidine shows superior stability (

    
    ). The steric bulk of the aryloxy group at the 3-position, combined with the strained ring, hinders the approach of the CYP heme iron to the nitrogen lone pair and adjacent carbons.
    

Mechanistic Insight: The "Hidden" Liability

While the data above favors azetidines for CYP stability, researchers must be vigilant regarding Phase II conjugation masquerading as instability .

High-strain rings like azetidines can undergo nucleophilic attack by Glutathione (GSH) without prior oxidation.[2][3] This is often catalyzed by Cytosolic GSTs (present in Hepatocytes, absent in Microsomes).

Crucial Check: If your Microsomal Stability is High (


 min) but Hepatocyte Stability is Low (

min), you likely have a GST-mediated ring opening.

MetabolicPathways cluster_CYP Microsomal (CYP450) cluster_GST Hepatocyte / Cytosolic (GST) Parent 3-Aryloxyazetidine (Parent) Oxidation N-Oxidation / Alpha-Hydroxylation Parent->Oxidation NADPH (Microsomes) RingOpen Nucleophilic Attack (Ring Opening) Parent->RingOpen GSH + GST (Hepatocytes) Stable STABLE (Slow Reaction) Oxidation->Stable GSH_Adduct GSH-Conjugate (Thioether) RingOpen->GSH_Adduct

Caption: Divergent metabolic fates. Azetidines resist CYP oxidation (Left) but may succumb to GST-mediated ring opening (Right) in whole cells.

Troubleshooting & Optimization

If your 3-aryloxyazetidine displays unexpectedly high clearance in microsomes:

  • Check for Chemical Instability: Run the assay without NADPH. If the compound degrades, it is chemically unstable (likely hydrolysis of the ether linkage or ring opening due to buffer pH).

  • Block the Para-Position: If the aryloxy ring is electron-rich, CYP enzymes may hydroxylate the aromatic ring rather than the azetidine. Add a fluoro- or chloro- substituent to the para-position of the aryl ring to block this.

  • Lower Lipophilicity: Even within azetidines, high LogD drives non-specific binding and CYP affinity. Ensure

    
    .
    

References

  • AstraZeneca R&D. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.[2][3] Drug Metabolism and Disposition.[4][5][6][7]

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[8] ACS Medicinal Chemistry Letters.

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.[1][9][10] Springer Protocols.[11]

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. (Context on saturated heterocycles).

Sources

Comparative

Introduction: The Rise of the Strained Ring and the Imperative of Purity

An objective guide to Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of impurities in azetidine synthesis, grounded in experimental principles and regulatory context. The azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of impurities in azetidine synthesis, grounded in experimental principles and regulatory context.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is no longer a mere curiosity of strained-ring chemistry. It has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] The synthesis of these valuable building blocks, however, is often challenging due to the inherent ring strain, which can lead to low yields and the formation of a unique profile of process-related impurities.[2][3]

For researchers in drug development, the comprehensive identification and characterization of these impurities are not just matters of scientific rigor but of fundamental regulatory compliance and patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4][5][6] An impurity profile that is not well-characterized can delay or derail a promising drug development program.

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification of azetidine synthesis impurities. We will move beyond generic protocols to explain the causality behind analytical choices, comparing the performance of different approaches and providing the experimental framework necessary for confident impurity profiling.

The Analytical Challenge: Understanding Azetidine and Its Process-Related Impurities

The primary challenge in developing analytical methods for azetidines stems from their core physicochemical properties. Azetidine is a small, polar, basic compound. This polarity makes it poorly retained on traditional reversed-phase chromatography columns, the workhorse of the pharmaceutical industry.

Common impurities that are likely to arise during synthesis include:

  • Unreacted Starting Materials & Intermediates: Precursors such as appropriately substituted β-amino alcohols or 1,3-propanediols.[3][7]

  • Ring-Opened Byproducts: The strained azetidine ring is susceptible to nucleophilic attack, leading to the formation of linear amine derivatives.[3]

  • Isomeric Impurities: Depending on the synthetic route, diastereomers or regioisomers can form.

  • Oligomers: Self-reaction of intermediates can lead to dimeric or trimeric species.

  • Byproducts from Side Reactions: The specific synthesis strategy will dictate other potential byproducts, such as the formation of a more stable five-membered pyrrolidine ring under certain conditions.[3]

Effective analytical methodology must be able to separate these diverse compounds, which may range from highly polar to moderately non-polar, and provide the mass accuracy necessary for confident structural elucidation.

Comparative Guide to LC-MS Methodologies

The success of any impurity profiling hinges on the synergy between the chromatographic separation (LC) and the detection and identification (MS). A high-resolution mass spectrometer can be rendered ineffective if impurities co-elute from the LC column.

The Core of Separation: A Head-to-Head Column Comparison

The choice of HPLC column is the most critical parameter for achieving separation. Given the polar nature of azetidine and many of its potential impurities, a multi-faceted approach is often required.

FeatureReversed-Phase C18 Hydrophilic Interaction (HILIC)
Separation Mechanism Primarily hydrophobic interactions. Analytes are retained on a non-polar stationary phase and eluted with a polar mobile phase.[8]Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. Elution is driven by a high organic mobile phase.[9]
Retention of Azetidine Poor. As a highly polar compound, azetidine will have minimal interaction with the C18 stationary phase, leading to elution at or near the void volume.Excellent. HILIC is specifically designed for the retention of polar and hydrophilic compounds, making it ideal for the parent azetidine molecule.
Retention of Impurities Good for less polar impurities. Effective for retaining starting materials, larger intermediates, or byproducts with significant non-polar character.Good for polar impurities. Ideal for separating polar metabolites, ring-opened byproducts, and other polar species that are not retained by C18 columns.
MS Compatibility Excellent. Uses volatile mobile phases like water, acetonitrile, and methanol with additives like formic acid.Excellent. Employs high concentrations of organic solvent, which promotes efficient spray ionization in the MS source, often leading to enhanced sensitivity.
Primary Application Screening for non-polar and moderately polar process impurities and degradation products.Baseline method for separating the main azetidine component from its polar impurities and isomers.
Key Limitation Fails to retain the main component and very polar impurities, creating a risk of co-elution in the solvent front.May show poor retention for non-polar impurities. Requires longer column equilibration times between injections.[9]
The Engine of Elution: Mobile Phase Selection

For basic analytes like azetidine, mobile phase pH control is critical for achieving good peak shape.

  • For Reversed-Phase (C18): A low pH mobile phase using an MS-compatible acid is standard.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: At a pH of ~2.7, the azetidine nitrogen will be protonated. This single ionic state prevents peak splitting and tailing that can occur at intermediate pH values. Formic acid is an excellent modifier for positive-ion electrospray ionization (ESI+).

  • For HILIC: A typical HILIC mobile phase consists of a high organic content with a small amount of aqueous buffer.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water

    • Rationale: The high acetonitrile content in the initial conditions promotes the partitioning mechanism required for HILIC retention. Ammonium formate provides ionic strength to improve peak shape and is fully compatible with MS.

The Eyes of Identification: High-Resolution Mass Spectrometry (HRMS)

For impurity identification, where reference standards are often unavailable, low-resolution mass spectrometry is inadequate. High-Resolution Mass Spectrometry (HRMS), such as that provided by Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is essential.[10]

  • Accurate Mass Measurement: HRMS provides mass accuracy typically below 5 ppm, enabling the calculation of elemental formulas for unknown peaks. This is the first and most critical step in identifying an unknown impurity.[10]

  • MS/MS Fragmentation: By isolating an impurity ion and fragmenting it (MS/MS), a structural fingerprint is generated. The fragmentation pattern of a strained ring like azetidine can be complex, but key losses and cleavages can be pieced together to propose a structure.[11] This is crucial for distinguishing between isomers, which have identical masses but different structures and, therefore, different fragmentation patterns.

Visualizing the Workflow

A systematic approach is crucial for an efficient and compliant impurity identification workflow.

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Data Analysis & Identification cluster_2 Phase 3: Reporting & Qualification A Receive Azetidine Synthesis Sample B Prepare Sample (Dilute in 50:50 ACN:H2O) A->B C LC-HRMS Screening: Orthogonal Column Approach B->C D Column 1: HILIC (For Polar Analytes) C->D E Column 2: C18 (For Non-Polar Analytes) C->E F Process Data: Peak Detection & Integration D->F E->F G Identify Impurities >0.05% (per ICH Q3A) F->G H Accurate Mass Analysis (Generate Elemental Formula) G->H I MS/MS Fragmentation Analysis (Structural Elucidation) H->I J Propose Impurity Structures I->J K Quantify Impurities (Relative to API) J->K L Document Findings in Report K->L M Assess Against ICH Thresholds (Reporting, Identification, Qualification) L->M

Caption: A typical workflow for azetidine impurity identification.

Step-by-Step Experimental Protocols

These protocols represent a robust starting point for the analysis of a new azetidine sample.

Protocol 1: Sample Preparation

Rationale: The goal is to dissolve the sample in a solvent compatible with both RP and HILIC injection, preventing analyte precipitation or peak distortion. A 50:50 mixture of acetonitrile and water is an excellent general-purpose diluent.

  • Accurately weigh approximately 10 mg of the azetidine synthesis sample into a 10 mL volumetric flask.

  • Add 5 mL of LC-MS grade acetonitrile and sonicate for 5 minutes to dissolve.

  • Add 5 mL of LC-MS grade water and vortex thoroughly. This creates a stock solution of 1 mg/mL.

  • Perform a further 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to volume with 50:50 acetonitrile:water.

  • Transfer the final solution (10 µg/mL) to an LC autosampler vial for analysis.

Protocol 2: Orthogonal LC-HRMS Screening Method

Rationale: This protocol uses two different columns to provide a comprehensive profile of the sample in a single analytical sequence. The High-Resolution Mass Spectrometer collects both full scan MS data (for finding impurities) and data-dependent MS/MS data (for identifying them) in the same run.

Instrumentation:

  • UPLC/UHPLC System with a column switching valve (optional, but efficient)

  • High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) with ESI source

Method Details:

ParameterMethod A: HILIC Analysis Method B: C18 Analysis
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)C18 Column (e.g., Waters CORTECS C18+, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 95:5 ACN:Water w/ 10mM Ammonium Formate0.1% Formic Acid in Water
Mobile Phase B 50:50 ACN:Water w/ 10mM Ammonium Formate0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40 °C40 °C
Injection Vol 2 µL2 µL
Gradient 0-1 min (1% B), 1-8 min (1 to 50% B), 8-9 min (50% B), 9-9.1 min (back to 1% B), 9.1-12 min (re-equilibrate)0-1 min (2% B), 1-8 min (2 to 98% B), 8-9 min (98% B), 9-9.1 min (back to 2% B), 9.1-12 min (re-equilibrate)

MS Acquisition Parameters (Typical for ESI+):

  • Scan Mode: Positive Ion Mode

  • Mass Range: 50 - 1000 m/z

  • Full Scan Resolution: >30,000

  • MS/MS Scan: Data-Dependent Acquisition (DDA) on top 3 most intense ions

  • Collision Energy: Ramped (e.g., 10-40 eV)

Ensuring Trustworthiness: Validation and System Suitability

A described protocol is only trustworthy if it is self-validating. Before analyzing samples, the system's performance must be verified.

  • System Suitability: Before running the sequence, inject a standard mixture (if available) or the sample itself to check for key performance criteria: retention time stability, peak area precision, and peak symmetry (tailing factor).

  • Method Validation: Once a method is finalized, it must be validated according to ICH Q2(R1) guidelines. This involves formally assessing specificity, linearity, accuracy, precision, and robustness to prove the method is fit for its intended purpose. The identification and reporting thresholds from ICH Q3A dictate the required sensitivity of the validated method.[12][13] For example, for a drug with a maximum daily dose of 0.5g, the reporting threshold is 0.05%, and the identification threshold is 0.10%.[13] Your analytical method must be sensitive enough to reliably detect and identify impurities at these levels.

Conclusion

The analysis of azetidine synthesis impurities presents a distinct challenge due to the polar, basic nature of the parent molecule. A single-methodology approach, particularly one relying solely on traditional C18 chromatography, is inadequate and carries a high risk of overlooking critical polar impurities.

A robust, scientifically sound, and regulatory-compliant strategy is built on the principle of orthogonality. By combining the strengths of HILIC for polar analytes and C18 for less polar ones, coupled with the definitive identification power of High-Resolution Mass Spectrometry, researchers can build a complete and accurate picture of their impurity profile. This dual-pronged approach provides the confidence needed to advance drug development programs, ensuring both the quality of the science and the safety of the final therapeutic.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH Harmonised Tripartite Guideline.
  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.
  • EMA. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Azetidine Synthesis. (n.d.).
  • Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • HPLC Column Performance. (n.d.).
  • Chaudhary, A. (2024, August 7).
  • Benchchem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Joseph, S., & Dai, Y.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.